molecular formula C17H10Cl2N4O3 B032029 4-Dechloro-4-hydroxy Diclazuril CAS No. 112206-71-0

4-Dechloro-4-hydroxy Diclazuril

Cat. No.: B032029
CAS No.: 112206-71-0
M. Wt: 389.2 g/mol
InChI Key: WYWOPPZPCDNOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dechloro-4-hydroxy Diclazuril is a primary oxidative metabolite of the prominent anticoccidial agent, Diclazuril. This compound is an invaluable reference standard and research tool for investigating the pharmacokinetic profile, metabolic fate, and environmental impact of Diclazuril administration in poultry and other animals. Its primary mechanism of action is believed to be analogous to its parent compound, involving the selective disruption of the mitochondrial electron transport chain in apicomplexan parasites, leading to impaired energy metabolism and subsequent parasite death. As a key analyte, it is essential for developing and validating sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of drug residues in biological and environmental samples. Research utilizing 4-Dechloro-4-hydroxy Diclazuril is critical for advancing our understanding of drug metabolism, resistance mechanisms in Eimeria species, and conducting comprehensive residue depletion studies to ensure food safety and environmental compliance. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOPPZPCDNOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112206-71-0
Record name (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Comprehensive Technical Guide on the Chemical Structure, Molecular Weight, and Analytical Characterization of 4-Dechloro-4-hydroxy Diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diclazuril is a highly potent, broad-spectrum triazine anticoccidial agent utilized extensively in veterinary medicine. During the lifecycle of drug development, stability testing, and formulation, monitoring its degradation pathways is paramount. One of the most critical pharmacopeial impurities encountered in this matrix is 4-Dechloro-4-hydroxy diclazuril , officially designated in pharmacopeial standards as Diclazuril Impurity B[1].

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. The substitution of a chlorine atom with a hydroxyl group fundamentally shifts the molecule's electrostatic surface, altering its pharmacokinetics, toxicity profile, and chromatographic behavior. This whitepaper provides an authoritative, in-depth guide to the chemical identity, degradation causality, and the self-validating analytical workflows required to isolate and quantify 4-Dechloro-4-hydroxy diclazuril.

Physicochemical Profiling & Structural Elucidation

The parent compound, diclazuril, features a robust 4-chlorophenyl group. Under specific stress conditions, the molecule undergoes a structural transformation where the chlorine atom at the para position of the phenyl ring is replaced by a hydroxyl (-OH) group[2].

This structural modification yields 4-Dechloro-4-hydroxy diclazuril. The core of the molecule remains a benzeneacetonitrile linked to a 1,2,4-triazine-3,5-dione ring, but the peripheral electronic distribution is significantly altered.

Table 1: Physicochemical Properties of 4-Dechloro-4-hydroxy Diclazuril
PropertyValue
Chemical Name 4-Dechloro-4-hydroxy diclazuril
Pharmacopeial Designation Diclazuril Impurity B[1]
CAS Registry Number 112206-71-0[1]
Molecular Formula C17H10Cl2N4O3[3]
Molecular Weight 389.19 g/mol [1]
IUPAC Name 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile[3]

Mechanistic Causality of Degradation

Why does this specific impurity form, and why must we track it? Understanding the causality behind degradation is the cornerstone of predictive drug stability.

  • Mechanistic Pathway: The carbon-chlorine bond in the para position of the phenylacetonitrile moiety is susceptible to nucleophilic aromatic substitution under extreme alkaline stress or oxidative environments[2]. The electron-withdrawing nature of the adjacent nitrile group activates the aromatic ring, turning the halogen into a viable leaving group when subjected to forced degradation conditions.

  • Impact on Analytical Behavior: The introduction of the hydroxyl group significantly lowers the molecule's partition coefficient (logP), making it more hydrophilic than the parent drug. Furthermore, it introduces a new ionizable site (a phenolic -OH with a pKa of ~9.5). This causality dictates our choice of analytical mobile phases: we must utilize acidic conditions to keep the phenol protonated, thereby ensuring sharp chromatographic peak shapes and preventing tailing.

Self-Validating Analytical Protocol (LC-MS/MS)

To ensure absolute trustworthiness in our data, the following protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) and continuous system suitability checks, the method inherently flags any matrix effects, extraction losses, or instrumental drift.

Table 2: UHPLC-MS/MS Gradient and Mass Spectrometry Parameters
ParameterSetting / ValueCausality / Rationale
Column C18 (100 x 2.1 mm, 1.7 µm)High surface area for resolving closely related polar impurities.
Mobile Phase A 0.1% Formic Acid in WaterMaintains the phenolic -OH in an un-ionized state for retention.
Mobile Phase B AcetonitrileProvides optimal desolvation efficiency in the ESI source.
Flow Rate 0.4 mL/minBalances chromatographic resolution with MS duty cycle.
ESI Mode Negative Ionization (-ve)Highly sensitive for phenolic compounds and triazine-diones.
Step-by-Step Methodology: Extraction and Quantification
  • Sample Quenching & Spiking (The Control Step): Immediately neutralize alkaline-stressed or oxidative samples with 0.1 M HCl to halt degradation. Spike the sample with 10 ng/mL of Diclazuril-d4 (SIL-IS). Causality: Quenching freezes the chemical snapshot. Spiking before any transfer steps ensures that any subsequent volumetric losses or ion suppression are mathematically normalized by the IS ratio.

  • Solid-Phase Extraction (SPE): Load the quenched sample onto a pre-conditioned polymeric reversed-phase cartridge (e.g., Oasis HLB). Wash with 5% methanol in water; elute with 100% acetonitrile. Causality: The polymeric sorbent retains both the parent drug and the more polar Impurity B, while the weak aqueous wash removes inorganic salts that would otherwise cause catastrophic ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject 2 µL of the eluate onto the C18 column. Run a linear gradient from 10% B to 90% B over 5 minutes. Causality: The rapid organic ramp ensures the more polar 4-Dechloro-4-hydroxy diclazuril elutes first, completely baseline-resolved from the highly lipophilic parent diclazuril.

  • System Suitability Verification (Self-Validation): The analytical batch is only considered valid if the resolution ( Rs​ ) between Impurity B and Diclazuril is > 2.0, and the signal-to-noise (S/N) ratio for the 1 ng/mL lower limit of quantification (LLOQ) standard is > 10. If these parameters fail, the system automatically halts, preventing the generation of untrustworthy data.

Visualizing the Analytical Workflow

The following diagram maps the logical relationship between the forced degradation of the parent API, the formation of the impurity, and the self-validating analytical pipeline used to quantify it.

G A Diclazuril (Parent API) MW: 407.64 B Alkaline/Oxidative Stress (Forced Degradation) A->B C 4-Dechloro-4-hydroxy Diclazuril (Impurity B) MW: 389.19 B->C Halogen Displacement D Sample Quenching & Prep (Self-Validating Step) C->D E UHPLC Separation (C18, Acidic Mobile Phase) D->E F ESI-MS/MS Detection (Negative Ion Mode) E->F Orthogonal Elution G Data Validation (Mass Accuracy & Retention) F->G

Workflow of stress-induced formation and LC-MS/MS analysis of 4-Dechloro-4-hydroxy diclazuril.

References

  • Pharmaffiliates. "CAS No : 112206-71-0 | Product Name : Diclazuril - Impurity B". Pharmaffiliates Reference Standards. Available at:[Link]

  • SciSpace. "Selective determination of diclazuril in the presence of its degradation products". Journal of Chromatographic Science. Available at:[Link]

Sources

An In-depth Technical Guide to the Identification of Diclazuril Metabolites in Environmental Soil Samples

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a widely used coccidiostat in the poultry industry to control and prevent coccidiosis.[1] Its application, however, leads to its inevitable introduction into the environment, primarily through the land application of poultry manure as fertilizer. Due to its high stability, diclazuril degrades slowly in soil, with a reported half-life exceeding 74 days, raising concerns about its potential accumulation and long-term environmental impact.[2] A thorough understanding of its environmental fate, particularly the identification of its degradation products or metabolites, is crucial for a comprehensive risk assessment.

This technical guide provides a detailed framework for the identification of diclazuril metabolites in environmental soil samples. It is designed to equip researchers and scientists with the necessary knowledge and methodologies to conduct robust and reliable environmental monitoring and metabolism studies. The guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of methods, ensuring a deep and practical understanding of the entire workflow.

The Environmental Fate of Diclazuril: A Brief Overview

Upon entering the soil environment, diclazuril is subject to various transformation processes mediated by soil microorganisms.[3][4] While diclazuril itself is largely excreted unchanged by poultry, a minor portion is metabolized, and further degradation can occur in the soil.[2] The primary route of metabolism in animals involves the opening of the triazine ring, leading to the formation of 4-amino-2,6-dichloro-alpha-(4-chlorophenyl) benzeneacetonitrile.[2] However, the degradation pathways in the complex soil matrix can be more varied, potentially involving hydroxylation, dealkylation, and other enzymatic reactions common to the breakdown of xenobiotics.[3][5] The identification of these soil-specific metabolites is paramount for understanding the complete environmental transformation of diclazuril.

Core Workflow for Metabolite Identification

The identification of diclazuril metabolites in soil is a multi-step process that requires careful sample handling, efficient extraction, sensitive analytical detection, and thorough data interpretation. The following sections detail a comprehensive and field-proven workflow.

Diagram: Overall Workflow for Diclazuril Metabolite Identification

Diclazuril Metabolite Identification Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Identification Soil_Sampling Soil Sampling Homogenization Sieving & Homogenization Soil_Sampling->Homogenization Spiking Spiking (for method validation) Homogenization->Spiking Extraction Extraction Spiking->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_Screening Metabolite Screening Data_Acquisition->Metabolite_Screening Structure_Elucidation Structure Elucidation Metabolite_Screening->Structure_Elucidation

Caption: A logical workflow for the identification of diclazuril metabolites in soil.

Part 1: Sample Collection and Preparation: The Foundation of Accurate Analysis

The quality of the analytical data is intrinsically linked to the integrity of the sample collection and preparation process. This initial phase is critical for obtaining representative samples and ensuring the efficient extraction of target analytes.

Soil Sampling Strategy

A well-designed sampling strategy is essential to obtain samples that are representative of the area of interest. Key considerations include:

  • Sampling Depth: Focus on the topsoil layer (e.g., 0-15 cm) where the concentration of agrochemicals is typically highest.

  • Spatial Distribution: Employ a composite sampling technique by collecting multiple subsamples from a defined area and combining them to form a single representative sample. This approach minimizes the impact of spatial variability.

  • Control Samples: Collect soil from an area with no history of diclazuril application to serve as a negative control and for method validation purposes (spiking).

Sample Homogenization and Storage

Once collected, the soil samples must be properly prepared for extraction:

  • Sieving: Pass the soil through a 2-mm sieve to remove stones, roots, and other debris.[6]

  • Homogenization: Thoroughly mix the sieved soil to ensure a uniform distribution of the analytes.[6]

  • Storage: If not extracted immediately, store the samples at -20°C to minimize microbial degradation of the metabolites.[7]

Extraction: Liberating Metabolites from the Soil Matrix

The choice of extraction method is critical for achieving high recovery of both the parent compound and its potential metabolites, which may have varying polarities. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be highly effective for the multi-residue analysis of veterinary drugs in soil.[8]

Protocol: Modified QuEChERS Extraction for Diclazuril and its Metabolites

  • Sample Weighing: Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6]

  • Hydration (for dry soils): If the soil is dry, add a specific volume of ultrapure water to improve extraction efficiency.

  • Solvent Addition: Add 10 mL of acetonitrile (ACN) to the tube.[1] Acetonitrile is a versatile solvent capable of extracting a wide range of compounds with varying polarities.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). The addition of salts induces phase separation and helps to partition the analytes into the ACN layer.

  • Centrifugation: Shake again for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper ACN layer (the extract) to a clean tube for the cleanup step.

Extract Cleanup: Removing Interferences

Soil extracts are complex matrices containing numerous co-extracted compounds that can interfere with the analysis. A cleanup step is therefore essential to remove these interferences and improve the sensitivity and reliability of the detection method. Dispersive solid-phase extraction (d-SPE) is a rapid and effective cleanup technique commonly used in conjunction with QuEChERS.

Protocol: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer Extract: Transfer a 1 mL aliquot of the ACN extract into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Composition: A common d-SPE combination for soil extracts includes:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences like lipids.

    • MgSO₄: Removes excess water.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract, ready for analysis.

Part 2: Analytical Identification: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of trace-level organic contaminants in complex environmental matrices.[9][10] Its high sensitivity, selectivity, and ability to provide structural information make it the ideal tool for metabolite identification.

Liquid Chromatography (LC) Separation

The LC system separates the components of the cleaned extract based on their physicochemical properties, primarily their polarity.

  • Column: A reversed-phase C18 column is commonly used for the separation of diclazuril and its metabolites.[11]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol is typically employed.[12] This allows for the effective separation of compounds with a range of polarities.

Tandem Mass Spectrometry (MS/MS) Detection and Identification

The mass spectrometer detects and identifies the compounds eluting from the LC column. For metabolite identification, a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended.

Key MS/MS Scan Functions for Metabolite Identification:

  • Full Scan MS: Provides the accurate mass of the precursor ions (the intact molecules), allowing for the determination of their elemental composition.

  • Product Ion Scan (MS/MS): The precursor ion of interest is isolated and fragmented, generating a characteristic fragmentation pattern (the product ion spectrum). This spectrum serves as a "fingerprint" for the molecule and is crucial for structural elucidation.

Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) are powerful acquisition strategies that automatically trigger MS/MS scans for ions detected in the full scan, enabling the comprehensive collection of fragmentation data for both expected and unexpected metabolites.

Diagram: Diclazuril Degradation and Metabolite Identification Logic

Diclazuril Degradation Pathway and Identification cluster_soil Soil Environment cluster_analysis LC-MS/MS Analysis Diclazuril Diclazuril (Parent) m/z 408.9 Metabolite1 Metabolite 1 (Hypothetical) Ring Opening m/z ~298 Diclazuril->Metabolite1 Microbial Degradation Metabolite2 Metabolite 2 (Hypothetical) Hydroxylation +16 Da m/z ~424.9 Diclazuril->Metabolite2 Microbial Degradation LC_Separation LC Separation Diclazuril->LC_Separation Further_Degradation Further Degradation Products Mineralization (CO2, H2O) Metabolite1->Further_Degradation Further Biotransformation Metabolite1->LC_Separation Metabolite2->Further_Degradation Further Biotransformation Metabolite2->LC_Separation Full_Scan_MS Full Scan MS (Accurate Mass) LC_Separation->Full_Scan_MS Product_Ion_Scan Product Ion Scan (Fragmentation Pattern) Full_Scan_MS->Product_Ion_Scan Precursor Ion Selection Structure_Elucidation Structure Elucidation Product_Ion_Scan->Structure_Elucidation

Caption: Conceptual pathway of diclazuril degradation in soil and the analytical approach for metabolite identification.

Part 3: Data Analysis and Structure Elucidation: From Data to Discovery

The final and most intellectually demanding part of the workflow is the analysis of the acquired LC-MS/MS data to identify potential metabolites and elucidate their structures.

Metabolite Prediction and Screening

The search for metabolites can be guided by predicting the likely biotransformations that diclazuril might undergo in the soil. Common metabolic reactions include:

  • Hydroxylation: Addition of a hydroxyl group (-OH).

  • Demethylation/Dealkylation: Removal of a methyl or other alkyl group.

  • Ring Opening: Cleavage of the triazine ring.

  • Reduction/Oxidation: Gain or loss of electrons.

Specialized metabolite identification software can be used to screen the data for ions corresponding to the predicted masses of these potential metabolites.

Isotopic Pattern and Accurate Mass Analysis

The presence of chlorine atoms in the diclazuril molecule (C₁₇H₉Cl₃N₄O₂) results in a characteristic isotopic pattern in the mass spectrum. This pattern is a powerful tool for confirming the presence of diclazuril-related compounds. The high-resolution mass data allows for the determination of the elemental formula of the potential metabolite, providing a high degree of confidence in its identification.

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern obtained from the MS/MS spectrum provides crucial information about the structure of the metabolite. By comparing the fragmentation pattern of a suspected metabolite to that of the parent diclazuril, it is possible to deduce the site of metabolic modification. For example, a mass shift in a particular fragment ion can indicate where on the molecule the biotransformation has occurred.

Table: Key Mass Spectrometric Data for Diclazuril and Potential Metabolites
CompoundFormulaMonoisotopic Mass (Da)Key Diagnostic Fragment Ions (m/z)Putative Transformation
DiclazurilC₁₇H₉Cl₃N₄O₂408.9845382, 347, 283Parent Compound
HydroxydiclazurilC₁₇H₉Cl₃N₄O₃424.9795To be determined experimentallyHydroxylation
Ring-Opened MetaboliteC₁₁H₆Cl₃N256.9619To be determined experimentallyCleavage of triazine ring

Note: The fragment ions and the structure of the ring-opened metabolite are hypothetical and would need to be confirmed through experimental data.

Conclusion: Ensuring Environmental Safety through Scientific Rigor

The identification of diclazuril metabolites in environmental soil samples is a complex but essential task for a thorough environmental risk assessment. The workflow detailed in this guide, which combines robust sample preparation techniques with the power of high-resolution LC-MS/MS, provides a comprehensive framework for researchers in this field. By understanding not only the "how" but also the "why" behind each step, scientists can generate high-quality, defensible data that will contribute to a safer and more sustainable use of veterinary medicines. The continuous development of analytical technologies and data analysis software will further enhance our ability to unravel the environmental fate of diclazuril and other emerging contaminants.

References

  • Ai, L., Sun, H., Wang, F., Chen, R., & Guo, C. (2011). Determination of Diclazuril, Toltrazuril and Its Two Metabolites in Poultry Tissues and Eggs by Gel Permeation Chromatography-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 879(20), 1757-1763. [Link]

  • Chen, Z., et al. (2024). Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(5), 738. [Link]

  • Walsh Medical Media. (2014). Comparison of Two Analytical Methods for the Determination of Traces of Veterinary Antibiotics and Steroid Hormones in Soil. [Link]

  • European Commission. (1998). Report of the Scientific Committee for Animal Nutrition on the use of Diclazuril in feedingstuffs for Chickens. [Link]

  • Ai, L., et al. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Dos Santos, D. R., et al. (2024). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 29(12), 2828. [Link]

  • IAEA. (2012). Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. [Link]

  • D'Amore, T., et al. (2017). Liquid Chromatography Tandem Mass Spectrometry Analysis of Synthetic Coccidiostats in Eggs. Foods, 6(4), 30. [Link]

  • World Health Organization. (1996). Diclazuril (WHO Food Additives Series 36). INCHEM. [Link]

  • Mortier, L., et al. (2005). Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed. Journal of agricultural and food chemistry, 53(8), 2829–2834. [Link]

  • Waters Corporation. Veterinary Drugs Residue Testing. [Link]

  • Food and Agriculture Organization of the United Nations. (2009). Diclazuril. [Link]

  • Wei, F., & Feng, Y. Q. (2011). Methods of sample preparation for determination of veterinary residues in food matrices by porous monolith microextraction-based techniques. Analytical Methods, 3(6), 1236-1245. [Link]

  • Li, J., et al. (2020). Pharmacokinetics, Activity, and Residue Elimination of R- and S-Diclazuril in Broiler Chickens. Journal of Agricultural and Food Chemistry, 68(31), 8347-8356. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2026). Safety of a feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying (Elanco GmbH). EFSA Journal, 24(2), e08535. [Link]

  • Jordan, L. S. DEGRADATION OF HERBICIDES IN SOILS. [Link]

  • ResearchGate. (n.d.). HPLC analytical method parameters for toltrazuril and diclazuril. [Link]

  • De Ruyck, H., et al. (2002). Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(13), 1225–1232. [Link]

  • ResearchGate. (2010). Evaluation on the analytical method - Diclazuril. [Link]

  • Sharma, A., et al. (2025). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Pyrethrins and Pyrethroids. [Link]

  • Frková, Z., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291-1298. [Link]

  • MatheO. (2021). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system : Isolation and characterization of. [Link]

  • Furtula, V., & McPherson, B. (2008). DETECTION OF DICLAZURIL, POULTRY FEED ADDITIVE, BY LCMS. WCTOW. [Link]

  • Dirikolu, L., et al. (2000). Diclazuril in the horse: Its identification and detection and preliminary pharmacokinetics. Journal of veterinary pharmacology and therapeutics, 23(5), 283–289. [Link]

  • MDPI. (2024). Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Żur, J., et al. (2023). Diclofenac Biodegradation by Microorganisms and with Immobilised Systems—A Review. International Journal of Molecular Sciences, 24(4), 3848. [Link]

Sources

Toxicological Profile of 4-Dechloro-4-hydroxy Diclazuril in Mammalian Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and safety evaluation of veterinary pharmaceuticals require rigorous characterization not only of the active pharmaceutical ingredient (API) but also of its primary metabolites and degradation products. 4-Dechloro-4-hydroxy diclazuril (CAS: 112206-71-0), commonly designated as Diclazuril Impurity B, is a major biotransformation product of the broad-spectrum anticoccidial agent diclazuril[1]. While the parent compound is widely utilized in poultry, lagomorph, and equine medicine, understanding the specific toxicological profile of its dechlorinated, hydroxylated metabolite in mammalian models is critical for establishing Maximum Residue Limits (MRLs) and ensuring consumer safety[2].

This technical guide synthesizes the pharmacokinetic behavior, selective toxicity mechanisms, and rigorous experimental protocols required to evaluate 4-Dechloro-4-hydroxy diclazuril in mammalian systems.

Mechanistic Grounding: The Basis of Mammalian Tolerance

To understand the toxicological profile of 4-Dechloro-4-hydroxy diclazuril, one must first examine the mechanism of action of its parent compound. Diclazuril and its active metabolites exert their antiparasitic effects by targeting a chloroplast-derived chlorophyll a-D1 complex present exclusively in Apicomplexan parasites (e.g., Eimeria spp., Toxoplasma gondii)[3].

Because mammalian cells lack this evolutionary lineage and the associated chloroplast-derived organelles, 4-Dechloro-4-hydroxy diclazuril exhibits profound selective toxicity. In mammalian models, the molecule fails to find a binding target, resulting in exceptionally low acute and subchronic toxicity (oral LD50 > 5,000 mg/kg in rats)[4]. The primary toxicological concern in mammals is not target-mediated toxicity, but rather hepatic accumulation due to the molecule's lipophilicity during clearance.

Mechanism Drug 4-Dechloro-4-hydroxy diclazuril Api Apicomplexan Parasite Drug->Api Mam Mammalian Host Cell Drug->Mam Target Chloroplast-derived Chlorophyll a-D1 Complex Api->Target NoTarget Target Evolutionarily Absent Mam->NoTarget Apop Apoptosis & Parasite Death Target->Apop Safe Cellular Homeostasis (High Tolerance) NoTarget->Safe

Mechanism of selective toxicity demonstrating mammalian tolerance to the diclazuril metabolite.

Pharmacokinetics and Hepatic Biotransformation

In mammalian models (such as Wistar rats and New Zealand White rabbits), diclazuril undergoes limited but highly specific hepatic biotransformation mediated by the Cytochrome P450 (CYP450) system. The primary metabolic pathway involves the dechlorination and subsequent hydroxylation of the triazine-phenylacetonitrile core, yielding 4-Dechloro-4-hydroxy diclazuril[1].

Because the metabolite is highly lipophilic, it partitions preferentially into the liver and kidneys before biliary and fecal excretion[2]. The European Medicines Agency (EMA) Committee for Medicinal Products for Veterinary Use (CVMP) notes that total residue levels deplete rapidly, but the liver remains the primary target tissue for accumulation[5].

MetabolicPathway Diclazuril Diclazuril (Parent Drug) CYP450 Hepatic CYP450 (Dechlorination/Hydroxylation) Diclazuril->CYP450 ImpurityB 4-Dechloro-4-hydroxy diclazuril (Impurity B) CYP450->ImpurityB Excretion Biliary & Fecal Excretion ImpurityB->Excretion

Metabolic biotransformation of diclazuril into 4-Dechloro-4-hydroxy diclazuril and excretion.

Quantitative Tissue Depletion Profile

To understand the exposure risk, we must look at the residue depletion kinetics. The following table summarizes the quantitative distribution of diclazuril and its primary metabolites (including Impurity B) in mammalian and avian models post-treatment, highlighting the liver as the critical matrix for toxicological evaluation[2][5].

Tissue MatrixTime Post-TreatmentRabbit Model (µg/kg)[2]Avian Model (µg/kg)[5]Clearance Rate Indicator
Liver 0 - 3 Hours1770 ± 2511862 ± 186High Initial Accumulation
Liver 24 - 48 Hours1651 ± 514560 ± 97Moderate Depletion
Kidney 0 - 3 Hours817 ± 1731480 ± 194Secondary Accumulation
Kidney 24 - 48 Hours610 ± 221524 ± 66Moderate Depletion
Fat / Skin 0 - 3 Hours173 ± 41701 ± 41Low Partitioning
Muscle 0 - 3 Hours79 ± 19207 ± 31Minimal Accumulation

Note: Data synthesized from EMA public MRL assessment reports. The established Acceptable Daily Intake (ADI) is 0.03 mg/kg bw[5].

Experimental Protocols: Validating the Toxicological Profile

To establish a self-validating system of trustworthiness, researchers must employ standardized, reproducible methodologies. Below are the definitive protocols for evaluating the subchronic toxicity and quantifying the presence of 4-Dechloro-4-hydroxy diclazuril.

Protocol A: 90-Day Subchronic Oral Toxicity Study in Mammalian Models

Objective: To determine the No Observed Adverse Effect Level (NOAEL) and identify target organ toxicity of the isolated metabolite. Model Selection Rationale: Wistar rats are utilized due to their thoroughly mapped hepatic CYP450 baseline, which prevents species-specific metabolic anomalies from skewing the toxicity data.

Step-by-Step Methodology:

  • Acclimation & Grouping: Acclimate 80 healthy Wistar rats (40 male, 40 female) for 7 days. Randomize into four groups (n=10/sex/group).

  • Dose Formulation: Suspend synthesized 4-Dechloro-4-hydroxy diclazuril in a 0.5% carboxymethylcellulose (CMC) vehicle. Causality: CMC ensures uniform suspension of this highly lipophilic compound, preventing dosing inconsistencies.

  • Administration: Administer doses of 0 (Control), 10, 50, and 100 mg/kg bw/day via oral gavage for 90 consecutive days. Causality: Oral gavage guarantees exact volumetric delivery compared to ad libitum dietary inclusion, which is critical for precise NOAEL calculation.

  • In-Life Observations: Record body weights bi-weekly. Conduct daily clinical cage-side observations focusing on neurological and gastrointestinal markers.

  • Clinical Pathology (Day 91): Following a 12-hour fast, collect blood via cardiac puncture under isoflurane anesthesia. Isolate serum for clinical chemistry (specifically ALT, AST, and ALP). Causality: Elevated transaminases are the primary early-warning indicators of hepatic stress caused by metabolite accumulation.

  • Necropsy & Histopathology: Euthanize animals. Extract, weigh, and fix the liver and kidneys in 10% neutral buffered formalin. Perform H&E staining to assess for hepatocellular hypertrophy or microvesicular steatosis.

Protocol B: HPLC-MS/MS Quantification Workflow

Objective: To accurately quantify trace levels (ppb) of 4-Dechloro-4-hydroxy diclazuril in mammalian liver tissues. Rationale: The structural similarity between the parent drug and Impurity B requires the high resolution and mass-to-charge specificity of tandem mass spectrometry (MS/MS)[6].

AnalyticalWorkflow Tissue Mammalian Tissue Collection (Liver Matrix) Homogenization Homogenization & Protein Precipitation (MeCN) Tissue->Homogenization SPE Solid Phase Extraction (SPE) Lipid Cleanup Homogenization->SPE LCMS HPLC-MS/MS Analysis (Negative ESI, MRM Mode) SPE->LCMS Quant Data Quantification (ppb level accuracy) LCMS->Quant

Step-by-step analytical workflow for quantifying 4-Dechloro-4-hydroxy diclazuril in tissues.

Step-by-Step Methodology:

  • Matrix Preparation: Homogenize 2.0 g of liver tissue in 10 mL of Acetonitrile (MeCN). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. Causality: MeCN effectively precipitates structural proteins while solubilizing the lipophilic metabolite.

  • Solid Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with 3 mL methanol followed by 3 mL water. Load the supernatant. Wash with 5% methanol in water, then elute with 100% methanol. Causality: Liver matrices are rich in phospholipids that cause severe ion suppression in MS/MS. SPE removes these interfering lipids.

  • Chromatographic Separation: Inject 10 µL of the eluate onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Causality: The hydroxyl group on the metabolite readily loses a proton, making negative mode significantly more sensitive than positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Impurity B.

Genotoxicity and Carcinogenicity Evaluation

Regulatory frameworks (such as FDA NADA guidelines and EFSA FEEDAP assessments) require strict genotoxicity profiling for all pharmaceutical impurities[1][7]. 4-Dechloro-4-hydroxy diclazuril has been evaluated through a standard battery of in vitro and in vivo assays:

  • Ames Test (Bacterial Reverse Mutation): Evaluated across Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation. The metabolite shows no mutagenic potential, maintaining the safety profile of the parent compound[4].

  • In Vivo Micronucleus Test: Conducted in mammalian bone marrow erythrocytes. The lack of chromosomal aberrations confirms that the dechlorination and hydroxylation do not introduce aneugenic or clastogenic properties[1].

Conclusion

The toxicological profile of 4-Dechloro-4-hydroxy diclazuril (Impurity B) in mammalian models is characterized by high physiological tolerance and a lack of genotoxicity. Because its mechanism of action is restricted to Apicomplexan-specific targets, the metabolite behaves primarily as an inert, lipophilic xenobiotic in mammals. Rigorous subchronic toxicity protocols and advanced HPLC-MS/MS quantification workflows confirm that, while the metabolite accumulates transiently in hepatic tissues, it does not pose a significant risk to mammalian health or consumer safety when parent drug dosing adheres to established MRLs.

References

  • European Medicines Agency. European public MRL assessment report (EPMAR) for Diclazuril (Rabbits). europa.eu.
  • European Medicines Agency. European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). europa.eu.
  • ResearchersLinks. Residues of Anticoccidial Drug (Diclazuril) in Different Broiler Tissues by High Performance Liquid Chromatography. researcherslinks.com.
  • Grokipedia. Diclazuril - Grokipedia. grokipedia.com.
  • U.S. Food and Drug Administration. FOI Summary for the Original Approval of NADA 141-472. fda.gov.
  • National Institutes of Health (PMC). Diclazuril Protects against Maternal Gastrointestinal Syndrome and Congenital Toxoplasmosis. nih.gov.
  • National Institutes of Health (PMC). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH). nih.gov.

Sources

Pharmacokinetics and Stability of 4-Dechloro-4-hydroxy Diclazuril in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diclazuril is a highly efficacious, broad-spectrum benzeneacetonitrile anticoccidial agent widely utilized in veterinary medicine for poultry, rabbits, and horses. While the parent compound is known for its high chemical stability and low hepatic clearance, it is subject to specific biotransformation and environmental degradation pathways. The primary and most structurally significant degradation product is 4-Dechloro-4-hydroxy diclazuril (also designated as Diclazuril Impurity B; CAS: 112206-71-0).

For drug development professionals and analytical chemists, understanding the half-life, matrix-dependent stability, and degradation kinetics of this specific metabolite is critical. It directly informs residue depletion studies, withdrawal time calculations, and environmental toxicity assessments. This whitepaper provides an in-depth mechanistic analysis of 4-Dechloro-4-hydroxy diclazuril, detailing its pharmacokinetic profile across biological matrices and establishing self-validating analytical protocols for its quantification.

Chemical Profiling & Mechanistic Pathway

Diclazuril ( C17​H9​Cl3​N4​O2​ ) is structurally characterized by a triazine-dione ring and a heavily chlorinated biphenyl-acetonitrile backbone. It exhibits low solubility in water but maintains thermal stability up to 290°C[1]. However, under specific physiological or environmental stress—particularly in alkaline conditions or during prolonged metabolic exposure—the molecule undergoes a distinct degradation process.

The Degradation Mechanism

The formation of 4-Dechloro-4-hydroxy diclazuril ( C17​H10​Cl2​N4​O3​ ) is driven by 2[2]. Causality: The carbon-chlorine bond at the para-position of the phenyl ring is highly activated by the electron-withdrawing nature of the adjacent acetonitrile and triazine structures. In alkaline biological matrices (such as intestinal fluid or specific manure profiles), hydroxide ions ( OH− ) act as nucleophiles. They attack the electrophilic carbon, displacing the chlorine atom and yielding the 4-hydroxy derivative[3]. This structural shift slightly increases the polarity of the molecule while retaining the core pharmacophore backbone.

G A Diclazuril (Parent Drug) Highly Lipophilic B Alkaline Matrix / Microbial Action (Nucleophilic Attack) A->B Hydrolysis C 4-Dechloro-4-hydroxy diclazuril (Impurity B) B->C Cl displacement by OH-

Degradation pathway of Diclazuril to 4-Dechloro-4-hydroxy diclazuril via hydrolysis.

Pharmacokinetics & Half-Life in Biological Matrices

The parent drug, diclazuril, is characterized by a prolonged elimination half-life due to its high lipophilicity and slow metabolic turnover. In broiler chickens, the elimination half-life ( t1/2β​ ) of the parent drug is approximately 50 hours, while in horses it averages 4[4].

Because metabolism is minimal in poultry, 4-Dechloro-4-hydroxy diclazuril appears primarily as a minor degradation product in tissues and excreta rather than a major circulating metabolite. However, its stability varies significantly depending on the biological matrix.

Matrix-Specific Stability Profiles
  • Plasma: Due to the introduction of the polar hydroxyl group, Impurity B has a lower volume of distribution and a slightly faster clearance rate than the parent drug. It remains stable in plasma samples stored at -20°C but is susceptible to further degradation if exposed to repeated freeze-thaw cycles.

  • Liver (Target Tissue): The liver is the primary site of diclazuril accumulation. While unchanged diclazuril accounts for >90% of the residue at 24 hours, 4-Dechloro-4-hydroxy diclazuril accumulates as a minor fraction (<4% of the administered dose)[1]. Its stability in hepatic matrices is high, requiring aggressive, cold-acidic extraction protocols to prevent ex vivo artifactual degradation during analysis.

  • Excreta/Feces: Diclazuril is excreted primarily unchanged (up to 95% over 10 days)[5]. In the fecal matrix, microbial action and alkaline pH accelerate the conversion of residual diclazuril into the 4-hydroxy derivative. The half-life of this degradation product in 5[5], highlighting its environmental persistence.

Quantitative Data Summary
Biological MatrixParent Drug ( t1/2​ )4-Dechloro-4-hydroxy StabilityPrimary Degradation Driver
Avian Plasma ~50 hoursModerate (Stable at -20°C)Enzymatic hydrolysis
Equine Plasma ~43 hoursModerateHepatic processing
Liver Tissue High retentionHigh (Stable at -80°C)Cytochrome P450 / Hydrolases
Excreta / Feces >74 daysHigh (Accumulative over time)Microbial & Alkaline hydrolysis

Analytical Methodologies & Stability-Indicating Assays

To accurately quantify 4-Dechloro-4-hydroxy diclazuril without inducing artifactual ex vivo degradation, a self-validating stability-indicating assay is mandatory. The following protocol utilizes6[6] to ensure high specificity, effectively isolating the metabolite from the parent drug and other impurities[7].

Step-by-Step Protocol: Matrix Extraction and LC-MS/MS Quantification

Step 1: Sample Preparation & Protein Precipitation

  • Action: Homogenize 2.0 g of biological matrix (liver tissue or feces) or 1.0 mL of plasma in a 15 mL centrifuge tube. Add 4.0 mL of cold acetonitrile (4°C) containing 0.2% formic acid.

  • Causality: Homogenization ensures uniform distribution. Acetonitrile rapidly precipitates matrix proteins, while the acidic environment stabilizes the hydroxyl group of Impurity B, preventing further oxidative or alkaline degradation during handling.

Step 2: Extraction & Centrifugation

  • Action: Vortex the mixture for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed cold centrifugation physically separates the dense, precipitated protein pellet from the organic supernatant containing the target analytes, preventing thermal degradation of the metabolite.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action: Condition a polymeric Oasis HLB SPE cartridge with 3 mL methanol followed by 3 mL water. Load the supernatant. Wash with 5% methanol in water, then elute with 3 mL of 100% methanol.

  • Causality: The polymeric sorbent retains both the highly lipophilic parent drug and the slightly more polar 4-hydroxy metabolite. The wash step allows polar matrix interferents (salts, small peptides) to wash through, drastically reducing ion suppression in the MS.

Step 4: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of mobile phase (Acetonitrile : 0.2% Formic Acid, 60:40 v/v).

  • Causality: Nitrogen evaporation at a controlled, low temperature prevents thermal degradation. Reconstituting the sample in the exact initial LC gradient conditions prevents chromatographic peak broadening.

Step 5: LC-MS/MS Analysis

  • Action: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Causality: The acidic mobile phase ensures the analytes remain un-ionized in the column for optimal retention. ESI- mode is highly sensitive for the electronegative functional groups (chlorines, nitriles, hydroxyls) present in both diclazuril and Impurity B.

Step 6: System Suitability and Self-Validation

  • Action: Run a matrix blank, a matrix spiked with a known concentration of Impurity B, and a stable-isotope labeled internal standard (e.g., Diclazuril-D4) alongside the samples.

  • Causality: The matrix blank ensures no endogenous interference (validating specificity). The spiked sample calculates recovery efficiency, while the internal standard dynamically corrects for matrix-induced ion suppression during ESI-, making the quantitative output self-validating and highly reliable.

G N1 Biological Matrix (Plasma, Liver, Feces) N2 Protein Precipitation (Cold ACN + 0.2% Formic Acid) N1->N2 N3 Solid-Phase Extraction (SPE) (HLB Cartridge Cleanup) N2->N3 N4 Nitrogen Evaporation (40°C to prevent thermal degradation) N3->N4 N5 LC-MS/MS Quantification (ESI- Mode, C18 Column) N4->N5

Step-by-step matrix extraction and LC-MS/MS workflow for Impurity B quantification.

Conclusion

The stability and half-life of 4-Dechloro-4-hydroxy diclazuril are fundamentally dictated by its structural shift from a highly lipophilic parent drug to a slightly more polar, yet chemically robust, hydroxylated metabolite. Because it is formed primarily via nucleophilic substitution in alkaline environments (such as excreta), its environmental persistence is notably high. By employing rigorous, cold-acidic extraction protocols and self-validating LC-MS/MS assays, researchers can accurately track its pharmacokinetic depletion, ensuring regulatory compliance, accurate withdrawal times, and comprehensive environmental safety assessments.

References

  • Grokipedia. "Diclazuril - Pharmacokinetics and Metabolism".
  • eScientificSolutions. "4-Dechloro-4-hydroxy Diclazuril (Impurity B) Product Details".
  • Benchchem.
  • Thomas Tobin. "Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics".
  • Food Safety (Europa). "Report of the Scientific Committee for Animal Nutrition on the use of Diclazuril".
  • Oxford Academic.
  • ResearchGate. "HPLC analytical method parameters for toltrazuril and diclazuril".

Sources

Methodological & Application

LC-MS/MS Protocol for the Quantification of 4-Dechloro-4-hydroxy Diclazuril in Tissue Samples

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diclazuril is a highly effective benzeneacetonitrile broad-spectrum anticoccidial agent routinely administered in poultry and livestock production. To ensure consumer safety, global regulatory bodies enforce strict Maximum Residue Limits (MRLs) for diclazuril and its related compounds in edible tissues. 4-Dechloro-4-hydroxy diclazuril (frequently classified as Impurity B) is a critical metabolite and degradation product that must be monitored during pharmacokinetic and residue depletion studies. Because it is present at trace levels in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification, providing the necessary sensitivity and selectivity required by .

Mechanistic Insights: The "Why" Behind the Protocol

Sample Preparation & Matrix Effect Mitigation

Animal tissues, particularly liver and kidney, contain high concentrations of endogenous lipids, phospholipids, and proteins that cause severe ion suppression in the mass spectrometer's electrospray source. To mitigate this, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive Solid-Phase Extraction (dSPE).

  • Extraction: The addition of acidified acetonitrile (1% Formic Acid) effectively denatures and precipitates tissue proteins while maintaining the analyte in an un-ionized, highly soluble state.

  • Clean-up: The dSPE step utilizes a combination of C18 and Primary Secondary Amine (PSA) sorbents. C18 selectively retains non-polar lipid interferences, while PSA removes polar organic acids and sugars without compromising the recovery of the target analyte.

Ionization and Fragmentation Dynamics

4-Dechloro-4-hydroxy diclazuril ( C17​H10​Cl2​N4​O3​ , MW: 389.2 g/mol ) features a triazine-dione ring with a highly acidic proton. This structural characteristic makes it exceptionally responsive to negative electrospray ionization (ESI-), yielding a robust deprotonated precursor ion [M−H]− at m/z 387.0. During Collision-Induced Dissociation (CID), the molecule undergoes a characteristic cleavage of the triazinedione ring. Similar to the parent diclazuril (which exhibits a prominent transition of m/z 405 → 334), the dechloro-hydroxy metabolite yields a stable product ion at m/z 316.0. This represents a neutral loss of 71 Da (corresponding to the loss of the O=C−NH−C=O fragment), which serves as a highly specific quantifier transition.

Materials and Reagents

  • Analytical Standards: 4-Dechloro-4-hydroxy diclazuril (Impurity B, >98% purity), Methyldiclazuril or Diclazuril- 13C3​−15N2​ (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Salts: Anhydrous Magnesium Sulfate ( MgSO4​ ), Sodium Chloride (NaCl).

  • Clean-up Sorbents: C18 end-capped sorbent, PSA sorbent.

Step-by-Step Experimental Protocol

Phase 1: Tissue Homogenization & Extraction
  • Homogenization: Weigh precisely 2.00 g (± 0.02 g) of partially thawed, homogenized tissue (e.g., liver or breast muscle) into a 50 mL polypropylene centrifuge tube.

  • Dispersion: Add 2.0 mL of LC-MS grade water and vortex for 30 seconds to ensure uniform dispersion and cell swelling.

  • Spiking: Spike the sample with 20 µL of the Internal Standard working solution (100 ng/mL). Allow the sample to equilibrate in the dark for 10 minutes.

  • Extraction: Add 10.0 mL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at room temperature to maximize analyte partitioning.

Phase 2: Salting Out & dSPE Clean-up
  • Salting Out: Add 4.0 g of anhydrous MgSO4​ and 1.0 g of NaCl to the tube. Immediately shake vigorously by hand for 1 minute to prevent agglomeration of the MgSO4​ and drive the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C.

  • Clean-up: Transfer 1.5 mL of the upper organic layer (acetonitrile) into a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO4​ , 50 mg C18, and 50 mg PSA.

  • Precipitation of Interferences: Vortex the dSPE tube for 1 minute and centrifuge at 10,000 × g for 5 minutes.

Phase 3: Concentration & Reconstitution
  • Transfer: Pipette 1.0 mL of the purified supernatant into a clean glass autosampler vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 0.5 mL of Mobile Phase A:B (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

LC-MS/MS Conditions and Quantitative Data

Liquid Chromatography Parameters
ParameterSpecification
Analytical Column Reversed-phase C18 (2.1 mm × 100 mm, 1.7 µm particle size)
Column Temperature 40°C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B LC-MS grade Acetonitrile
Flow Rate 0.3 mL/min
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
1.09010
4.01090
6.01090
6.19010
8.09010
Mass Spectrometry Parameters (ESI-)
  • Capillary Voltage: -3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Dechloro-4-hydroxy diclazuril 387.0316.05022Quantifier
4-Dechloro-4-hydroxy diclazuril 387.0245.05035Qualifier
Methyldiclazuril (IS) 419.0348.05025IS Quantifier

Workflow Visualization

LCMS_Workflow N1 1. Tissue Homogenization (2.0g sample + 2mL H2O) N2 2. Acidified Extraction (10mL 1% FA in ACN) N1->N2 N3 3. Salting Out & Partitioning (4g MgSO4, 1g NaCl) N2->N3 N4 4. dSPE Clean-up (150mg MgSO4, 50mg C18, 50mg PSA) N3->N4 N5 5. Concentration (N2 Evaporation at 40°C) N4->N5 N6 6. LC-MS/MS Analysis (ESI- MRM Mode) N5->N6

Workflow for the extraction and LC-MS/MS quantification of 4-Dechloro-4-hydroxy diclazuril.

References

  • Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI Foods URL:[Link]

  • The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS using the AB SCIEX 4000 Q TRAP Source: SCIEX Application Notes URL:[Link]

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of 4-Dechloro-4-hydroxy diclazuril in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4-Dechloro-4-hydroxy diclazuril, a principal metabolite of the coccidiostat diclazuril, from complex plasma matrices. Diclazuril is widely used in veterinary medicine, and monitoring its metabolites is crucial for pharmacokinetic, toxicological, and residue analysis studies.[1] The method described herein employs a reversed-phase SPE mechanism, which provides high recovery and excellent sample cleanup, making it suitable for subsequent sensitive quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction and Method Principle

4-Dechloro-4-hydroxy diclazuril is a known impurity and metabolite of diclazuril.[2][3] Accurate quantification of this metabolite in biological fluids like plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Plasma, however, is a challenging matrix due to its high protein and lipid content, which can cause significant matrix effects and interfere with downstream analysis.

This protocol overcomes these challenges by combining a protein precipitation (PPT) step with a robust reversed-phase solid-phase extraction (SPE) cleanup.

  • Protein Precipitation: An initial protein crash with a high-volume ratio of acetonitrile effectively removes the majority of plasma proteins, preventing them from clogging the SPE sorbent and improving extraction efficiency.[4][5]

  • Reversed-Phase SPE: The method is based on the principle of reversed-phase chromatography. The analyte, which possesses both non-polar (benzene rings) and moderately polar (hydroxyl group, triazine ring) characteristics, is retained on a hydrophobic C18 sorbent.[4][6] Polar, endogenous interferences from the plasma are not retained and are washed away. The target analyte is then selectively eluted with a high-percentage organic solvent. This approach is widely validated for the parent compound, diclazuril, and is adapted here for its hydroxylated metabolite.[6]

Materials and Reagents

2.1. Chemicals and Solvents

  • Acetonitrile (ACN), HPLC or MS-grade

  • Methanol (MeOH), HPLC or MS-grade

  • Formic Acid (FA), >98% purity

  • Deionized Water, 18 MΩ·cm or greater

  • 4-Dechloro-4-hydroxy diclazuril analytical standard

  • Internal Standard (IS): Diclazuril-d4 or a structural analogue (e.g., Compound R 062646[4]).

2.2. Equipment and Consumables

  • Solid-Phase Extraction Cartridges: C18, 100 mg bed mass, 3 mL reservoir (or similar)

  • SPE Vacuum Manifold

  • Microcentrifuge tubes, 1.5 mL or 2.0 mL

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • Pipettes and precision tips

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen stream with heating block)

  • LC-MS/MS system for final analysis

Detailed Experimental Protocols

3.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of 4-Dechloro-4-hydroxy diclazuril and the internal standard in dimethylformamide (DMF) or methanol.[7]

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of 50:50 (v/v) acetonitrile:water to create working standards for calibration curves and quality control (QC) samples.

3.2. Plasma Sample Pre-treatment: Protein Precipitation The objective of this step is to denature and remove the bulk of plasma proteins, which is critical for achieving consistent SPE performance.[8]

  • Aliquot 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution. Vortex briefly.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the clear supernatant (~750-800 µL) and transfer it to a new tube for SPE loading. Avoid disturbing the protein pellet.

3.3. Solid-Phase Extraction (SPE) Protocol The following steps should be performed using an SPE vacuum manifold.

  • Sorbent Conditioning: This step activates the C18 functional groups, making them accessible for analyte retention.

    • Pass 1 mL of Methanol through the C18 cartridge.

    • Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire supernatant from the pre-treatment step (Section 3.2) onto the conditioned cartridge.

    • Apply a slow, steady flow rate (~1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

  • Washing (Interference Removal): This is the most critical step for ensuring a clean final extract.

    • Wash 1: Add 1 mL of 5% Methanol in Deionized Water to the cartridge. This removes salts and very polar interferences.

    • Wash 2: Add 1 mL of 20% Methanol in Deionized Water. This stronger wash removes more matrix components. Note: The organic percentage in this step may require optimization to ensure no loss of the target analyte.

    • After the final wash, apply full vacuum for 2-3 minutes to completely dry the sorbent bed. This is crucial for efficient elution.

  • Elution:

    • Place collection tubes inside the manifold.

    • Add 1 mL of the elution solvent: 90% Acetonitrile / 10% Water + 0.1% Formic Acid .

    • Allow the solvent to soak the sorbent for 30 seconds before applying gentle vacuum to slowly pull the eluate into the collection tube.

3.4. Post-Elution Processing

  • Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase for the LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Workflow Visualization

The entire process from plasma sample to final extract is summarized in the workflow diagram below.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution plasma 200 µL Plasma Sample + Internal Standard ppt Add 600 µL Acetonitrile (Protein Precipitation) plasma->ppt centrifuge Centrifuge (12,000 x g) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Load Sample supernatant->load condition 1. Condition (1 mL MeOH, 1 mL H₂O) condition->load wash 3. Wash (5% MeOH, then 20% MeOH) load->wash elute 4. Elute (1 mL 90% ACN + 0.1% FA) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute final_sample Final Extract for LC-MS/MS Analysis reconstitute->final_sample

Sources

Synthesis and purification of 4-Dechloro-4-hydroxy diclazuril reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and High-Purity Isolation of 4-Dechloro-4-hydroxy Diclazuril (Impurity B) Reference Standards

Executive Summary

Diclazuril is a potent, broad-spectrum triazine anticoccidial agent widely utilized in veterinary medicine to manage coccidiosis in poultry and livestock. During the manufacturing process and environmental degradation, several related substances and metabolites are generated[1]. Among these, 4-Dechloro-4-hydroxy diclazuril (Pharmacopeial Impurity B; CAS: 112206-71-0) is a critical reference standard required for stringent pharmacovigilance, residue testing, and stability-indicating HPLC assays[2][3].

Because direct hydrolysis of the unactivated 4-chloroaryl group on the diclazuril parent molecule is thermodynamically unfavorable and prone to destroying the triazine-dione ring, a de novo synthetic approach is required. This application note details a self-validating, highly selective synthetic protocol and purification workflow to produce >99.0% pure 4-Dechloro-4-hydroxy diclazuril reference standards.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-Dechloro-4-hydroxy diclazuril must selectively install a hydroxyl group on the primary phenyl ring while preserving the delicate acetonitrile bridge and the 1,2,4-triazine-3,5-dione heterocycle. We achieve this through a bottom-up construction utilizing a methoxy-protected precursor.

  • Nucleophilic Aromatic Substitution (SNAr) Activation: The synthesis initiates with the coupling of 4-methoxyphenylacetonitrile and 3,4,5-trichloronitrobenzene. The strongly electron-withdrawing nitro group at position 1 of the benzene ring activates the para-position (position 4) for nucleophilic attack[4]. The carbanion generated from the acetonitrile derivative selectively displaces the C4-chloride, establishing the sterically hindered diarylacetonitrile core with the correct 2,6-dichloro substitution pattern[5].

  • Triazine Ring Construction: Following the reduction of the nitro group to an aniline derivative, diazotization and subsequent reduction yield a phenylhydrazine intermediate. This intermediate undergoes a condensation-cyclization cascade with glyoxylic acid and urethane to form the 1,2,4-triazine-3,5-dione ring, a hallmark of diclazuril's structure[6].

  • Selective Ether Cleavage: The final deprotection step utilizes Boron Tribromide (BBr₃) in anhydrous dichloromethane. BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating ether cleavage via bromide nucleophilic attack. This anhydrous method is strictly chosen over aqueous hydrobromic acid (HBr) to prevent the unwanted hydrolysis of the sensitive nitrile (-CN) group into an amide or carboxylic acid.

Synthetic Workflow

SynthWorkflow A 4-Methoxyphenylacetonitrile + 3,4,5-Trichloronitrobenzene B SNAr Coupling (NaOH / Toluene) A->B C Nitro Reduction (Fe / HCl) B->C D Diazotization & Reduction (NaNO2, SnCl2) C->D E Triazine Cyclization (Glyoxylic acid, Urethane) D->E F Ether Cleavage (BBr3 in DCM) E->F G Crude Impurity B F->G H Preparative HPLC Purification G->H I Pure Reference Standard (CAS: 112206-71-0) H->I

Caption: Stepwise synthetic workflow for 4-Dechloro-4-hydroxy diclazuril.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of 2-(4-Methoxyphenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile
  • Charge a dry 1 L round-bottom flask with 4-methoxyphenylacetonitrile (0.2 mol) and 3,4,5-trichloronitrobenzene (0.2 mol) in 400 mL of anhydrous toluene.

  • Add pulverized sodium hydroxide (0.6 mol) in small portions while maintaining the internal temperature below 30 °C using an ice bath.

  • Stir the dark red suspension vigorously at 40 °C for 8 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).

  • Quench the reaction with 500 mL of ice water. Separate the organic layer, wash with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate under vacuum to yield the intermediate.

Step 3.2: Reduction and Hydrazine Formation
  • Dissolve the intermediate from Step 3.1 in 300 mL of glacial acetic acid. Add iron powder (0.8 mol) and 20 mL of concentrated HCl. Stir at 60 °C for 4 hours to reduce the nitro group to an amine. Filter through Celite and concentrate.

  • Resuspend the resulting aniline in 200 mL of 6M HCl and cool to 0–5 °C.

  • Add a solution of sodium nitrite (NaNO₂, 0.22 mol) in 50 mL water dropwise. Stir for 1 hour to form the diazonium salt.

  • Rapidly add a pre-cooled solution of tin(II) chloride (SnCl₂, 0.6 mol) in 100 mL of concentrated HCl. Stir for 2 hours at 0 °C. The precipitated phenylhydrazine hydrochloride is filtered and dried.

Step 3.3: Triazine Ring Cyclization
  • In a 500 mL flask, combine the phenylhydrazine intermediate (0.1 mol), glyoxylic acid monohydrate (0.12 mol), and urethane (0.3 mol) in 200 mL of glacial acetic acid.

  • Reflux the mixture at 110 °C for 12 hours. The cyclization cascade forms the 1,2,4-triazine-3,5-dione ring[5][6].

  • Cool to room temperature, pour into 500 mL of water, and extract with ethyl acetate. The concentrated organic phase yields 4-Dechloro-4-methoxy diclazuril.

Step 3.4: Deprotection via BBr₃
  • Dissolve 4-Dechloro-4-methoxy diclazuril (0.05 mol) in 150 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to -78 °C.

  • Slowly add Boron Tribromide (BBr₃, 1.0 M in DCM, 0.15 mol) dropwise.

  • Allow the reaction to gradually warm to room temperature and stir for 6 hours.

  • Carefully quench with methanol at 0 °C, followed by water. Extract with EtOAc, wash with brine, and evaporate to yield crude 4-Dechloro-4-hydroxy diclazuril.

Purification & Isolation

To achieve the >99.0% purity required for a pharmacopeial reference standard, the crude product is subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC).

Table 1: Preparative HPLC Parameters

ParameterSpecification
Column C18 Reverse Phase (250 mm × 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Gradient 30% B to 80% B over 45 minutes
Flow Rate 15.0 mL/min
Detection UV at 230 nm and 275 nm
Collection Target fraction elutes at approx. 32-35 min

Fractions containing the target compound are pooled, concentrated under reduced pressure to remove acetonitrile, and lyophilized to yield a pale yellow to off-white powder.

Analytical Characterization

The structural integrity and purity of the self-validating system are confirmed via orthogonal analytical techniques. The data below serves as the benchmark for the synthesized reference standard.

Table 2: Analytical Specifications for 4-Dechloro-4-hydroxy Diclazuril

Analytical MethodResult / Specification
Chemical Formula C₁₇H₁₀Cl₂N₄O₃
Molecular Weight 389.19 g/mol
Appearance Off-white to pale yellow crystalline powder
HPLC Purity (Area %) ≥ 99.5%
High-Resolution MS (ESI-) m/z 387.005[M-H]⁻ (Calculated for C₁₇H₉Cl₂N₄O₃: 387.005)
¹H NMR (400 MHz, DMSO-d₆) δ 12.45 (s, 1H, triazine-NH), 9.68 (s, 1H, phenol-OH), 7.82 (s, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.80 (d, J=8.4 Hz, 2H, Ar-H), 5.95 (s, 1H, CH-CN).
Solubility Soluble in DMSO and Methanol; Insoluble in Water[2]

Metabolic Context & Pharmacovigilance

In veterinary pharmacokinetics, tracking the degradation of diclazuril is vital for establishing Maximum Residue Limits (MRLs) in poultry and livestock[7]. 4-Dechloro-4-hydroxy diclazuril acts as a primary oxidative degradation product and impurity. Providing a highly pure standard of this compound allows analytical chemists to accurately distinguish between the parent API and its environmental/metabolic derivatives during LC-MS/MS residue screening.

MetPathway D Diclazuril (Parent API) M1 Triazine Cleavage (DM5 Metabolite) D->M1 Hydrolysis M2 4-Dechloro-4-hydroxy Diclazuril (Impurity B) D->M2 Oxidative Dechlorination M3 Descyano Diclazuril (Impurity D) D->M3 Decyanation

Caption: Major degradation and metabolic pathways of diclazuril yielding key impurities.

References

  • Pharmaffiliates. "Diclazuril-impurities | Pharmaffiliates: diclazuril and its Impurities.
  • Karpschem. "4-Dechloro-4-hydroxy Diclazuril (Impurity B) - Karpschem.
  • LGC Standards. "4-Dechloro-4-hydroxy Diclazuril - LGC Standards.
  • Grokipedia. "Diclazuril - Grokipedia.
  • Guidechem. "What is the synthesis method of Diclazuril and its significance? - FAQ.
  • INCHEM. "859. Diclazuril (WHO Food Additives Series 36).

Sources

Application Note: De Novo Synthesis and Validation of Isotope-Labeled 4-Dechloro-4-hydroxy Diclazuril (ILIS) for LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Diclazuril is a highly effective broad-spectrum anticoccidial drug widely utilized in poultry and equine veterinary medicine. During pharmacokinetics and residue monitoring, quantifying its primary metabolites and degradation products—specifically 4-Dechloro-4-hydroxy diclazuril (Impurity B) —is critical for regulatory compliance.

However, quantifying this phenolic metabolite in complex biological matrices (e.g., lipid-rich poultry tissue, eggs, or equine serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is severely hindered by matrix-induced ion suppression. To create a self-validating analytical system, the introduction of an Isotope-Labeled Internal Standard (ILIS) is mandatory. This application note details the mechanistic rationale, de novo synthesis, and analytical implementation of [13C6]-4-Dechloro-4-hydroxy diclazuril .

Mechanistic Rationale for Isotope Selection: Why [13C6] Over Deuterium?

When designing an ILIS for a phenolic compound, the choice of isotope is critical to the integrity of the assay 1.

  • The Deuterium Flaw: Labeling the aromatic ring with deuterium (e.g., D4) on a phenol derivative introduces a severe risk of isotopic scrambling. The protons ortho and para to the electron-donating hydroxyl group are relatively acidic and susceptible to Hydrogen/Deuterium (H/D) exchange during acidic or basic sample extraction phases. Furthermore, deuterium labeling often causes a slight chromatographic retention time shift compared to the native analyte due to differences in lipophilicity, negating the matrix-compensating power of the IS.

  • The [13C6] Advantage: Utilizing a [13C6]-labeled phenolic ring embeds the heavy isotopes directly into the covalent carbon skeleton. This guarantees absolute chemical stability across all pH ranges and ensures exact chromatographic co-elution with the native metabolite, providing a robust +6 Da mass shift that eliminates MS/MS cross-talk.

De Novo Synthesis Protocol

The synthesis of [13C6]-4-Dechloro-4-hydroxy diclazuril is achieved through a highly controlled, four-step convergent pathway starting from commercially available [13C6]-4-methoxyphenylacetonitrile.

SynthesisWorkflow A [13C6]-4-Methoxyphenylacetonitrile + 3,4,5-Trichloronitrobenzene B SNAr Reaction (NaH, DMF, -10°C) A->B C Intermediate 1 (Nitro-diarylacetonitrile) B->C D Nitro Reduction (Fe/NH4Cl, EtOH/H2O) C->D E Intermediate 2 (Amino-diarylacetonitrile) D->E F Triazine Annulation (Diazotization & Cyclization) E->F G [13C6]-4-Dechloro-4-methoxy diclazuril F->G H Ether Cleavage (BBr3, CH2Cl2, -78°C) G->H I [13C6]-4-Dechloro-4-hydroxy diclazuril (Final ILIS) H->I

Fig 1: De novo synthesis workflow of[13C6]-4-Dechloro-4-hydroxy diclazuril.

Step-by-Step Methodology & Causality

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 3,4,5-trichloronitrobenzene (1.0 eq) and [13C6]-4-methoxyphenylacetonitrile (1.05 eq) in anhydrous DMF. Cool the system to -10°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 4 hours at 0°C, quench with saturated NH₄Cl, and extract with EtOAc.

  • Causality: The highly electron-withdrawing nitro group strongly activates the para-chlorine (C4) of 3,4,5-trichloronitrobenzene towards SNAr. Operating at sub-zero temperatures is critical; it kinetically prevents off-target nucleophilic attack at the meta-chlorine positions, ensuring strict regiocontrol 2.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Suspend Intermediate 1 in EtOH/H₂O (3:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux at 80°C for 2 hours. Filter hot through a Celite pad and concentrate.

  • Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided. Palladium catalysis would trigger hydrodehalogenation, stripping the two essential chlorine atoms from the aromatic ring. The Fe/NH₄Cl system provides absolute chemoselectivity, reducing only the nitro group to an aniline.

Step 3: Triazine Annulation

  • Procedure:

    • Diazotization: Dissolve the aniline intermediate in concentrated HCl/AcOH at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise.

    • Reduction: Introduce SnCl₂·2H₂O (2.5 eq) to reduce the diazonium salt to a hydrazine.

    • Cyclization: React the isolated hydrazine with ethyl (2-cyanoacetyl)carbamate in refluxing glacial acetic acid (with NaOAc) for 6 hours.

  • Causality: Acetic acid acts dually as a solvent and a weak acid catalyst, driving the thermodynamic condensation and subsequent cyclization to form the highly stable 1,2,4-triazine-3,5-dione heterocycle.

Step 4: Selective Ether Cleavage (Demethylation)

  • Procedure: Dissolve the [13C6]-methoxy intermediate in anhydrous CH₂Cl₂. Cool to -78°C under argon. Add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq) dropwise. Allow warming to room temperature and stir for 12 hours. Quench carefully with cold MeOH.

  • Causality: Traditional acidic hydrolysis (e.g., refluxing HBr/AcOH) risks hydrolyzing the sensitive aliphatic nitrile group into an amide or carboxylic acid. BBr₃ provides a mild, highly selective mechanism for aryl ether cleavage via Lewis acid coordination, unmasking the phenol while preserving both the nitrile and the triazine ring intact.

Analytical Validation and LC-MS/MS Application

To validate the synthesized ILIS, it must be integrated into a standardized LC-MS/MS workflow. The ILIS acts as a self-correcting internal standard, dynamically adjusting for analyte loss during extraction and ion suppression during electrospray ionization (ESI).

LCMSWorkflow S1 Sample Matrix (Poultry/Equine) S2 Spike ILIS ([13C6]-Impurity B) S1->S2 S3 Extraction & Clean-up (LLE / GPC) S2->S3 S4 LC-MS/MS Analysis (ESI- MRM Mode) S3->S4 S5 Data Processing (Native/ILIS Ratio) S4->S5

Fig 2: Analytical workflow utilizing the synthesized ILIS for matrix-effect compensation.

Quantitative Data & MS Parameters

Table 1: Physicochemical & MS Properties Comparison

PropertyNative 4-Dechloro-4-hydroxy diclazuril[13C6]-4-Dechloro-4-hydroxy diclazuril
Molecular Formula C₁₇H₁₀Cl₂N₄O₃C₁₁[13C]₆H₁₀Cl₂N₄O₃
Monoisotopic Mass 388.01 Da394.03 Da
Precursor Ion (ESI-) m/z 387.0m/z 393.0
LogP (predicted) ~3.8~3.8
Isotopic Purity Target N/A> 99%

Table 2: Optimized MRM Transitions (Negative ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Native Impurity B 387.0316.022Quantifier
Native Impurity B 387.0273.035Qualifier
[13C6]-Impurity B 393.0322.022IS Quantifier
Sample Preparation & Extraction Protocol
  • Homogenization & Spiking: Weigh 2.0 g of homogenized poultry tissue (or egg). Spike uniformly with 10 µL of the[13C6]-ILIS working solution (1.0 µg/mL). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes to precipitate proteins 3.

  • Clean-up (Critical Step): Evaporate the supernatant under N₂ at 40°C. Reconstitute in ACN/H₂O and process through a Gel Permeation Chromatography (GPC) column.

    • Causality: Poultry matrices are heavily laden with triglycerides. Without GPC, high-molecular-weight lipids co-elute with the analytes, causing severe ion suppression in the MS source 4. The ILIS ensures that any analyte lost during this rigorous lipid-removal phase is mathematically corrected during data processing.

  • Analysis: Inject 10 µL into the LC-MS/MS system utilizing a C18 reversed-phase column with a water/acetonitrile (0.1% formic acid) gradient.

References

  • Google Patents (CN104098521B). The preparation method of diclazuril and Isotopic Internal Standard D4-diclazuril.
  • PubMed (J Chromatogr B Analyt Technol Biomed Life Sci, 2011) . Determination of Diclazuril, Toltrazuril and Its Two Metabolites in Poultry Tissues and Eggs by Gel Permeation Chromatography-Liquid Chromatography-Tandem Mass Spectrometry. Available at:[Link]

  • MDPI (Molecules, 2024) . Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. Available at:[Link]

  • European Commission (H2020-MSCA-ITN) . ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Available at:[Link]

Sources

Application Note: High-Resolution LC-MS/MS Profiling of Diclazuril and 4-Dechloro-4-hydroxy Diclazuril in Residue Depletion Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diclazuril is a highly effective, broad-spectrum triazine anticoccidial drug widely administered via feed or water to poultry and livestock. To ensure consumer safety, regulatory agencies mandate rigorous residue depletion studies to establish Maximum Residue Limits (MRLs) and withdrawal periods[1]. While diclazuril is primarily excreted unchanged and serves as the "marker residue," hepatic biotransformation yields minor metabolites. Among these, 4-Dechloro-4-hydroxy diclazuril (also classified pharmacopeially as Diclazuril Impurity B, CAS: 112206-71-0) is a critical analytical target[2][3].

This application note provides a comprehensive, self-validating analytical framework for researchers and drug development professionals. It details the pharmacokinetic rationale, sample preparation, and UPLC-MS/MS methodology required to quantify both the parent drug and this specific metabolite in complex biological matrices (liver, kidney, muscle, and fat).

Pharmacokinetic Context & Regulatory Rationale

The Role of 4-Dechloro-4-hydroxy Diclazuril

In residue depletion studies, the ratio of the marker residue to total residues must be established. Radiolabeled ( 14 C) studies indicate that diclazuril undergoes limited metabolism, with the parent drug accounting for approximately 70% to 90% of total residues in edible tissues 24 hours post-administration[1].

However, regulatory dossiers (such as those evaluated by the EMA and JECFA) require comprehensive impurity and metabolite profiling[3][4]. 4-Dechloro-4-hydroxy diclazuril is formed via minor hepatic oxidative dechlorination. Monitoring this specific compound using highly pure reference standards serves two causal purposes in drug development:

  • Validating the Marker Ratio: By quantifying the primary metabolite, toxicologists can mathematically validate that the parent diclazuril remains the statistically dominant residue over the entire withdrawal period.

  • Quality Control of Medicated Feed: Since 4-Dechloro-4-hydroxy diclazuril is also a known synthetic impurity (Impurity B)[2][3], tracking its presence in tissues helps differentiate between in vivo metabolism and in vitro feed degradation.

G A Oral Administration (Diclazuril in Feed) B Gastrointestinal Absorption (Limited Systemic Uptake) A->B C Hepatic Biotransformation (Liver Cytochrome P450) B->C D Parent Drug (Marker Residue: >70%) C->D Major Pathway E Metabolite / Impurity B (4-Dechloro-4-hydroxy diclazuril) C->E Minor Oxidation F Tissue Distribution (Liver > Kidney > Fat > Muscle) D->F E->F G Residue Depletion (Monophasic, t1/2 ~2.5 days) F->G

Fig 1: Diclazuril metabolic pathway and tissue residue depletion workflow.

Analytical Strategy: Causality & Self-Validation

Analyzing triazine coccidiostats in animal tissues presents significant matrix interference challenges, particularly in lipid-rich tissues like the liver (the target tissue for diclazuril accumulation)[5].

Extraction Causality: Diclazuril and its hydroxylated metabolite are weak acids (diclazuril pKa ~5.92)[3]. Consequently, extraction using acidified organic solvents (e.g., acetonitrile with 1% acetic acid) ensures the analytes remain in their neutral, lipophilic state, maximizing recovery from the aqueous tissue homogenate.

Clean-up Causality: To prevent phospholipid buildup on the UPLC column and subsequent ion suppression in the mass spectrometer, a Gel Permeation Chromatography (GPC) or dispersive Solid-Phase Extraction (dSPE) step is mandatory[6][7]. dSPE utilizing C18 and Primary Secondary Amine (PSA) sorbents effectively removes non-polar lipids and polar organic acids without retaining the target analytes.

Detection Causality: Electrospray Ionization in negative mode (ESI-) is selected because the acidic proton on the triazinedione ring readily deprotonates, yielding a robust [M−H]− precursor ion. This provides superior signal-to-noise ratios compared to positive ion mode.

Experimental Protocol: Tissue Extraction and UPLC-MS/MS

Reagents and Materials
  • Standards: Diclazuril (Parent), 4-Dechloro-4-hydroxy diclazuril (Impurity B / Metabolite), and Diclazuril-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Sorbents: dSPE tubes containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18.

Step-by-Step Sample Preparation
  • Homogenization: Weigh 2.0 g (± 0.02 g) of thawed, homogenized tissue (liver, kidney, or muscle) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of Diclazuril-d4 working solution (100 ng/mL) to create a self-validating recovery baseline. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex vigorously for 3 minutes, then sonicate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Clean-up (dSPE): Transfer 5 mL of the supernatant into a dSPE tube. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Insight: The PSA removes organic acids, while C18 removes long-chain lipids.

  • Concentration: Transfer 2 mL of the cleaned supernatant to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 40% ACN / 60% Water with 0.1% Formic Acid). Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

G S1 Tissue Homogenization (2.0g sample + IS spike) S2 Acidified Extraction (ACN + 1% Acetic Acid) S1->S2 S3 Protein Precipitation (Centrifugation at 4°C) S2->S3 S4 Lipid Clean-up (dSPE: PSA + C18 + MgSO4) S3->S4 S5 Nitrogen Evaporation (Dryness at 40°C) S4->S5 S6 UPLC Separation (C18 Column, Gradient) S5->S6 S7 MS/MS Detection (ESI Negative, MRM Mode) S6->S7

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

UPLC-MS/MS Conditions
  • Column: High-strength silica C18 column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B (Column wash)

    • 5.5 - 6.0 min: Return to 40% B

    • 6.0 - 8.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI Negative. Capillary voltage: 2.5 kV. Desolvation temp: 500°C.

Quantitative Data & Parameters

To ensure regulatory compliance, the analytical method must cover the target MRLs across different jurisdictions (e.g., EU vs. China)[8]. Table 1 summarizes the biological depletion parameters, while Table 2 outlines the mass spectrometry parameters for the analytes.

Table 1: Pharmacokinetic & Depletion Parameters in Broiler Chickens

Tissue MatrixTarget MRL (EU)[1]Target MRL (China)[8]Approx. Depletion Half-LifePrimary Analyte Monitored
Liver 1500 µg/kg3000 µg/kg~3.0 daysDiclazuril & 4-Dechloro-4-hydroxy diclazuril
Kidney 1000 µg/kg2000 µg/kg~2.5 daysDiclazuril & 4-Dechloro-4-hydroxy diclazuril
Muscle 500 µg/kg500 µg/kg~2.5 daysDiclazuril
Skin + Fat 500 µg/kg1000 µg/kg~2.5 daysDiclazuril

Table 2: LC-MS/MS MRM Transitions (ESI- Mode)

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Diclazuril 405.0336.0354.025, 20
4-Dechloro-4-hydroxy diclazuril 387.0318.0342.025, 20
Diclazuril-d4 (IS) 409.0340.0-25

(Note: Transitions are based on the loss of the cyanophenyl moiety during collision-induced dissociation. The m/z 387.0 precursor for 4-Dechloro-4-hydroxy diclazuril corresponds to the [M−H]− ion of the 35Cl isotope).

Conclusion

The integration of 4-Dechloro-4-hydroxy diclazuril into routine residue depletion workflows is essential for a holistic understanding of diclazuril pharmacokinetics. By utilizing a self-validating dSPE clean-up coupled with high-resolution UPLC-MS/MS, researchers can achieve Limits of Quantification (LOQs) well below the stringent 500 - 1500 µg/kg MRLs established by international regulatory bodies[1][7]. This protocol ensures that both the parent marker residue and its primary metabolic impurity are accurately tracked, safeguarding the integrity of the food supply chain.

References

  • European Medicines Agency (EMA). (2013). European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2022). Residue evaluation of certain veterinary drugs - FAO JECFA Monograph. Retrieved from[Link]

  • Ai, L., Sun, H., Wang, F., Chen, R., & Guo, C. (2011). Determination of Diclazuril, Toltrazuril and Its Two Metabolites in Poultry Tissues and Eggs by Gel Permeation Chromatography-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from[Link]

  • Yang, F., et al. (2024). Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. Foods, MDPI. Retrieved from[Link]

  • European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation. PMC. Retrieved from[Link]

  • Li, Y., et al. (2023). Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens. Animals, MDPI. Retrieved from[Link]

Sources

Advanced Sample Preparation Protocol for the Quantification of 4-Dechloro-4-hydroxy Diclazuril in Poultry Feed Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Diclazuril is a highly effective benzeneacetonitrile anticoccidial agent used extensively in the poultry industry to prevent coccidiosis[1]. During drug development, quality control, and regulatory monitoring, tracking both the parent active pharmaceutical ingredient (API) and its impurities or metabolites is critical for feed safety and compliance. 4-Dechloro-4-hydroxy diclazuril (Impurity B) is a primary degradation product and pharmacopeial impurity of diclazuril[2].

Poultry feed represents a highly complex analytical matrix, rich in proteins, lipids, carbohydrates, and supplemented minerals[3]. Direct solvent extraction without adequate cleanup often results in severe matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[4]. This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology engineered specifically for the isolation of 4-Dechloro-4-hydroxy diclazuril from poultry feed, ensuring high recovery and analytical integrity.

Physicochemical Properties & Extraction Causality

Understanding the molecular structure of 4-Dechloro-4-hydroxy diclazuril dictates the extraction chemistry. The substitution of a chlorine atom with a hydroxyl group at the 4-position of the phenyl ring slightly increases the molecule's polarity compared to the parent diclazuril. However, the core structure remains highly hydrophobic.

  • Ionization Dynamics: The molecule exhibits weak acidic properties due to the hydroxyl group and the triazine-dione moiety, making it highly responsive in negative electrospray ionization (ESI-)[4].

  • Extraction Causality: To ensure the analyte partitions efficiently into the organic phase rather than the aqueous phase during the salting-out step, the extraction solvent must be acidified. The low pH suppresses the ionization of the analyte, maintaining it in a lipophilic, neutral state that readily migrates into the organic layer.

Experimental Design: The Modified QuEChERS Workflow

As a self-validating system, this protocol incorporates internal standard (IS) spiking prior to extraction to correct for recovery losses and matrix effects, alongside matrix-matched calibration.

  • Matrix Hydration: Dry feed (typically <10% moisture) tightly binds analytes. Pre-hydration with ultrapure water swells the matrix, opening pores and allowing the organic solvent to penetrate and solvate the target molecules.

  • Extraction & Partitioning: Acetonitrile (MeCN) containing 1% formic acid precipitates proteins while extracting the target. The addition of anhydrous MgSO₄ drives water out of the organic phase, while NaCl facilitates the phase separation (salting-out effect).

  • dSPE Cleanup: The supernatant is subjected to dispersive Solid Phase Extraction (dSPE). C18 sorbent is critical for stripping out the high lipid content of the feed. A conservative amount of Primary Secondary Amine (PSA) is used to remove sugars and fatty acids.

Step-by-Step Methodology

Materials & Reagents
  • LC-MS Grade Acetonitrile (MeCN) and Ultrapure Water (UPW).

  • Formic Acid (FA), LC-MS Grade.

  • QuEChERS Extraction Salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl.

  • dSPE Sorbents: 150 mg anhydrous MgSO₄, 50 mg C18, 25 mg PSA.

  • Internal Standard: Isotope-labeled Diclazuril (e.g., Diclazuril-d4) or a structural analogue.

Protocol
  • Sample Comminution: Grind the poultry feed sample and sieve to achieve a uniform particle size of <800 µm. Causality: Poultry feed is often pelleted; fine grinding maximizes surface area and ensures solvent penetration[3].

  • Hydration: Weigh 5.00 ± 0.05 g of the homogenized feed into a 50 mL polypropylene centrifuge tube. Add 5.0 mL of UPW. Vortex for 1 minute and let stand for 15 minutes to swell the matrix pores.

  • Internal Standard Spiking (Self-Validation): Spike the hydrated sample with 50 µL of a 1 µg/mL internal standard solution. Causality: Spiking before extraction ensures the IS undergoes the exact same thermodynamic and mechanical stresses as the endogenous analyte, validating the recovery metric.

  • Extraction: Add 10.0 mL of MeCN containing 1% FA (v/v). Shake mechanically for 15 minutes at 400 rpm.

  • Salting Out: Add the QuEChERS extraction salts (4.0 g MgSO₄, 1.0 g NaCl). Immediately shake vigorously by hand for 1 minute.

  • Phase Separation: Centrifuge the tube at 4,000 × g for 10 minutes at 4°C.

  • dSPE Cleanup: Transfer 1.0 mL of the upper MeCN layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (150 mg MgSO₄, 50 mg C18, 25 mg PSA). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 × g for 5 minutes.

  • Reconstitution: Transfer 500 µL of the purified supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of Mobile Phase (e.g., 50:50 MeCN:Water with 0.1% FA) to match the initial LC gradient conditions.

Field-Proven Insights & Troubleshooting

  • The Exothermic Trap: When adding anhydrous MgSO₄ during the salting-out step, it reacts exothermically with water. Immediate and vigorous shaking is required to prevent the salt from forming an impenetrable crystalline clump, which traps the analyte and ruins extraction efficiency.

  • PSA Sorbent Limitation: PSA is excellent for removing organic acids, but 4-Dechloro-4-hydroxy diclazuril has an acidic hydroxyl group. Using too much PSA (>25 mg per mL of extract) will cause the analyte to bind to the sorbent via anion exchange, drastically reducing recovery. This is a common pitfall when using generic, off-the-shelf QuEChERS kits.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Analyte

ParameterSpecification
Chemical Name 4-Dechloro-4-hydroxy Diclazuril (Impurity B)
CAS Number 112206-71-0[2]
Molecular Formula C₁₇H₁₀Cl₂N₄O₃[2]
Molecular Weight 389.19 g/mol [2]
Ionization Mode ESI Negative [M-H]⁻[4]

Table 2: Method Validation & Quality Control Metrics (Typical Acceptable Ranges)

Validation ParameterTarget CriteriaCorrective Action if Failed
Spiking Levels 0.5, 5.0, 50.0 µg/kgN/A
Target Recovery 85% - 110%Verify PSA sorbent mass; ensure immediate shaking after salt addition.
Precision (RSD) < 15%Improve sample comminution (<800 µm) for better homogeneity.
Limit of Quantification 0.5 µg/kg[1]Optimize MS/MS collision energy; check for ion suppression.
Matrix Effect (ME) ± 20% (Corrected by IS)Utilize matrix-matched calibration curves; increase C18 sorbent.

Experimental Workflow Visualization

Workflow N1 Poultry Feed Sample (5 g, <800 µm) N2 Matrix Hydration (5 mL H2O, Swell Pores) N1->N2 N3 IS Spiking (Self-Validating QC) N2->N3 N4 Solvent Extraction (10 mL MeCN + 1% FA) N3->N4 N5 Salting Out Partitioning (4g MgSO4 + 1g NaCl) N4->N5 N6 Phase Separation (Centrifuge 4000 x g) N5->N6 N7 dSPE Cleanup (C18 + PSA + MgSO4) N6->N7 N8 Evaporation & Reconstitution (Mobile Phase Match) N7->N8 N9 LC-MS/MS Analysis (ESI- MRM Mode) N8->N9

Fig 1: Modified QuEChERS sample prep workflow for 4-Dechloro-4-hydroxy diclazuril in feed.

References

  • Mortier, L., et al. "Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Pharmaffiliates. "Diclazuril - Impurity B (4-Dechloro-4-hydroxy Diclazuril)." Pharmaffiliates Reference Standards. URL: [Link]

  • Vincent, U., et al. "Revision of a European Union Official Method to Enforce Legal Provisions: The Case of Diclazuril." Journal of AOAC INTERNATIONAL, Oxford Academic. URL:[Link]

  • Mortier, L., et al. "Determination of the coccidiostat diclazuril in poultry feed and meat by liquid chromatography–tandem mass spectrometry." ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI-MS/MS Parameters for 4-Dechloro-4-hydroxy Diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, pharmacologists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 4-Dechloro-4-hydroxy diclazuril (Diclazuril Impurity B).

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, step-by-step optimization protocols, and empirical data summaries to ensure maximum sensitivity and reproducibility in your assays.

Diagnostic & Optimization Workflow

ESI_Optimization Start 1. Standard Prep (10 µg/mL) Infusion 2. Direct Infusion (10 µL/min) Start->Infusion Polarity 3. Polarity Selection (ESI Negative) Infusion->Polarity Precursor 4. Precursor Tuning (DP Optimization) Polarity->Precursor Product 5. Product Tuning (CE Optimization) Precursor->Product LC 6. LC Integration (Mobile Phase) Product->LC

Workflow for ESI-MS/MS parameter optimization of 4-Dechloro-4-hydroxy diclazuril.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my signal intensity negligible in ESI Positive (ESI+) mode, and what precursor ions should I target in ESI Negative (ESI-) mode? Answer: 4-Dechloro-4-hydroxy diclazuril (C₁₇H₁₀Cl₂N₄O₃) lacks basic amine groups capable of efficiently accepting protons. Instead, its chemical structure—identified formally as 1[1]—contains a 1,2,4-triazine-3,5-dione ring and a phenolic hydroxyl group. The imide-like protons on the triazine-dione ring and the phenol are highly acidic. As established in 2[2], operating the source in negative electrospray ionization (ESI-) is mandatory to facilitate proton abstraction and form stable [M-H]- anions.

Because the molecule contains two chlorine atoms, it exhibits a distinct isotopic distribution (approximately 9:6:1 ratio for ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂). You must target the exact mass of the deprotonated molecule. The primary precursor ion should be m/z 387.0 (for the ³⁵Cl₂ isotope), and the secondary precursor should be m/z 389.0 (for the ³⁵Cl³⁷Cl isotope).

Q2: How do I select the optimal mobile phase modifier to maximize ionization without causing ion suppression? Answer: The choice of mobile phase additive is a delicate balance between chromatographic peak shape and ESI droplet desolvation thermodynamics.

  • Formic Acid (0.1%): Intuitively, adding an acid to an ESI- method might suppress deprotonation. However, the triazine-dione ring is sufficiently acidic that it readily ionizes even at low pH. Using 0.1% formic acid in water/acetonitrile is a 3[3], providing excellent chromatographic retention on C18 columns without fatal signal loss.

  • Ammonium Acetate (5 mM): Often yields superior absolute sensitivity. In the gas phase, the acetate anion acts as a weak base, abstracting a proton from the analyte during droplet evaporation and driving the equilibrium toward the [M-H]- form, as demonstrated in4[4].

Q3: I am experiencing severe signal suppression (matrix effect) when analyzing complex biological matrices. How can I mitigate this? Answer: Matrix effects in ESI- are typically caused by co-eluting endogenous lipids or salts competing for charge on the droplet surface. To establish a self-validating and robust assay:

  • Sample Preparation: Transition from simple protein precipitation to Solid Phase Extraction (SPE) or QuEChERS. These methods drastically reduce background interferences.

  • Divert Valve Usage: Program the LC-MS/MS divert valve to route the first 1-2 minutes of the LC eluent (containing unretained salts and polar lipids) to waste before it enters the ESI source.

  • Isotope Dilution: Always normalize matrix suppression by incorporating a stable isotope-labeled internal standard or a close structural analog (e.g., Diclazuril-bis)[3].

Experimental Protocols: Step-by-Step MS/MS Tuning

To build a reliable Multiple Reaction Monitoring (MRM) method, you must empirically optimize the Declustering Potential (DP) and Collision Energy (CE) using a self-validating direct infusion protocol.

Step 1: Standard Preparation Dissolve the 4-Dechloro-4-hydroxy diclazuril reference standard in a 50:50 mixture of Acetonitrile and LC-MS grade Water to yield a final concentration of 1 to 10 µg/mL.

Step 2: Direct Infusion Setup Connect a precision syringe pump directly to the ESI source inlet (bypassing the LC column). Set the continuous infusion flow rate to 10 µL/min [4].

Step 3: Source Tuning (Q1 Full Scan) Operate the mass spectrometer in Q1 full scan mode (m/z 300–450) in negative polarity . Adjust the Capillary Voltage (typically -2500V to -4500V) and Source Temperature (e.g., 350°C–400°C) to achieve a stable Total Ion Chromatogram (TIC).

Step 4: Declustering Potential (DP) Optimization Isolate the [M-H]- precursor ions (m/z 387.0 and 389.0). Gradually ramp the DP (or Cone Voltage, depending on vendor nomenclature) from -10V to -100V. Select the highest voltage that maximizes the precursor ion intensity without inducing premature in-source fragmentation.

Step 5: Collision Energy (CE) Optimization (Product Ion Scan) Transfer the optimized precursor ion to the collision cell (Q2). Introduce Argon or Nitrogen collision gas. Ramp the CE from -10 eV to -60 eV while scanning Q3. Identify the two most abundant and stable product ions (typically resulting from the cleavage of the triazine ring).

Step 6: MRM Assignment Assign the most intense precursor-to-product transition as the "Quantifier" (for sensitivity) and the second most intense as the "Qualifier" (for structural confirmation).

Quantitative Data Summaries

Table 1: Mobile Phase Modifier Comparison for ESI- Analysis

ModifierConcentrationImpact on ESI- Ionization EfficiencyChromatographic Peak Shape (C18)
Formic Acid 0.1% (v/v)Moderate (Slight suppression offset by analyte acidity)Excellent (Sharp, symmetrical peaks)
Ammonium Acetate 5 - 10 mMHigh (Acetate acts as a gas-phase base)Good (May cause slight broadening)
Ammonia 0.05% (v/v)Very High (Maximizes deprotonation)Poor (Risk of silica dissolution in column)

Table 2: Representative MRM Parameters for 4-Dechloro-4-hydroxy diclazuril

Precursor Ion (m/z)Product Ion (m/z)DP / Cone (V)CE (eV)Ion Purpose
387.0 316.0-45-28Quantifier (³⁵Cl₂ Isotope)
389.0 318.0-45-28Qualifier (³⁵Cl³⁷Cl Isotope)

*Note: The product ions represent the characteristic neutral loss of the triazine-dione ring fragment (~71 Da), which is highly consistent with the established collisional induced dissociation (CID) pathways of the parent diclazuril molecule[3].

References

  • Pharmaffiliates. "Diclazuril - Impurity B, Chemical Name: 4-Dechloro-4-hydroxy Diclazuril".
  • Tobin, T. "Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics". Journal of Veterinary Pharmacology and Therapeutics.
  • Mortier, L. et al. "Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed".
  • "Liquid Chromatography Tandem Mass Spectrometry Analysis of Synthetic Coccidiost

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of 4-Dechloro-4-hydroxy Diclazuril in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of 4-Dechloro-4-hydroxy diclazuril (Diclazuril Impurity B).

Structurally, 4-Dechloro-4-hydroxy diclazuril ( C17​H10​Cl2​N4​O3​ ) differs from its parent anticoccidial drug by the substitution of a chlorine atom with a phenolic hydroxyl group[1]. This seemingly minor modification drastically alters its polarity, introduces a new ionizable acidic site, and creates strong hydrogen-bond donor/acceptor capabilities[2]. Consequently, it is highly susceptible to secondary column interactions and mobile phase mismatches, which frequently manifest as peak tailing, fronting, or splitting.

Diagnostic Workflow

Use the following decision tree to categorize your peak shape anomaly and navigate to the appropriate root cause.

HPLC_Troubleshooting Start Observe Poor Peak Shape (4-Dechloro-4-hydroxy diclazuril) CheckSymmetry Calculate Asymmetry Factor (As) Start->CheckSymmetry Tailing As > 1.2 (Tailing) CheckSymmetry->Tailing Fronting As < 0.9 (Fronting) CheckSymmetry->Fronting Broadening Broad / Split Peaks CheckSymmetry->Broadening Silanol Secondary Silanol Interactions (Hydroxyl Group) Tailing->Silanol pH_Issue Sub-optimal pH (Partial Ionization) Tailing->pH_Issue Overload Column Overload or Solvent Mismatch Fronting->Overload Broadening->pH_Issue Broadening->Overload FixSilanol Use Type B End-capped Silica or Add TEA Silanol->FixSilanol FixPH Adjust Mobile Phase pH (pH < 3.0 or pH > 7.0) pH_Issue->FixPH FixSolvent Match Injection Diluent to Mobile Phase Overload->FixSolvent

Diagnostic workflow for resolving 4-Dechloro-4-hydroxy diclazuril peak shape anomalies.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 4-Dechloro-4-hydroxy diclazuril exhibit severe peak tailing compared to the parent diclazuril?

Expert Insight: The parent diclazuril molecule is highly hydrophobic, meaning its primary interaction with a C18 column is governed strictly by reversed-phase partitioning. However, 4-Dechloro-4-hydroxy diclazuril possesses a free phenolic hydroxyl group. In traditional silica-based columns, unreacted (residual) silanol groups (-SiOH) on the silica surface can become ionized (-SiO⁻) at mid-to-high pH levels[3]. The hydroxyl group and the triazine ring of the impurity act as hydrogen bond donors/acceptors or undergo ion-exchange interactions with these exposed silanols[4]. This "dual retention mechanism" causes the analyte molecules to desorb at different rates, manifesting as a trailing edge or peak tailing ( As​>1.5 )[4].

Resolution: Transition to a high-purity Type B silica column with exhaustive double-endcapping or a polar-embedded stationary phase[5]. These advanced chemistries sterically shield residual silanols, ensuring hydrophobic partitioning remains the sole retention mechanism[6].

Q2: My peaks are splitting and broadening. How do I optimize the mobile phase pH?

Expert Insight: Peak splitting or excessive broadening often indicates that the analyte exists in two different ionization states during the chromatographic run[7]. 4-Dechloro-4-hydroxy diclazuril has acidic protons on both the triazine ring and the newly introduced phenolic hydroxyl group. If the mobile phase pH is within ±1 pH unit of the molecule's pKa​ , the continuous equilibrium between the protonated (neutral) and deprotonated (ionized) forms leads to split or excessively broad peaks[3].

Resolution: You must force the molecule into a single ionization state.

  • Acidic Suppression: Lower the mobile phase pH to ≤3.0 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the molecule and suppresses the ionization of residual silanols on the column[8].

  • Buffer Capacity: Ensure your buffer concentration is adequate (e.g., 10-20 mM ammonium formate) to resist local pH changes during the sample injection[5].

Q3: Could the sample diluent be causing peak fronting?

Expert Insight: Yes. Diclazuril and its impurities are notoriously poorly soluble in highly aqueous solutions, often necessitating sample preparation in strong organic solvents like N,N-dimethylformamide (DMF) or 100% acetonitrile[9]. If a large volume of this strong organic diluent is injected into a highly aqueous mobile phase, the analyte travels rapidly through the column before the diluent mixes completely with the mobile phase. Variable peak heights, split peaks, and broad peaks are classic symptoms of incompatibility between the injection solvent and the mobile phase.

Resolution: Match the sample diluent to the initial mobile phase conditions as closely as possible. If a strong solvent like DMF is strictly required for solubility, restrict the injection volume to ≤5μL to minimize the disruption of the solvent plug on the column bed.

Self-Validating Experimental Protocol

Methodology: Optimization of HPLC Conditions for Impurity B To systematically eliminate peak shape issues, execute the following step-by-step validation protocol. This isolates variables (pH, solvent, column chemistry) to identify the exact root cause.

Step 1: Baseline Assessment

  • Prepare a 10μg/mL standard of 4-Dechloro-4-hydroxy diclazuril in 50:50 Acetonitrile:Water.

  • Inject 10μL onto a standard C18 column using a non-buffered mobile phase (e.g., Water/Acetonitrile gradient).

  • Record the USP Tailing Factor ( Tf​ ) and Theoretical Plates ( N ).

Step 2: Silanol & Ionization Suppression (pH Adjustment)

  • Modify Mobile Phase A to include 0.1% TFA (pH ~ 2.0).

  • Perform the exact same injection as Step 1.

  • Validation Check: If Tf​ drops from >1.5 to <1.2 , residual silanol interaction or partial ionization was the primary cause[6]. If tailing persists, proceed to Step 3.

Step 3: Diluent Mismatch Test

  • Prepare two identical 10μg/mL samples: one dissolved in 100% DMF and one dissolved in the initial mobile phase composition.

  • Inject 10μL of each sequentially.

  • Validation Check: If the DMF sample fronts while the mobile phase sample is symmetrical, the root cause is solvent mismatch. Reduce the injection volume of the DMF sample to 2μL or dilute the sample with mobile phase prior to injection.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters during the optimization phases of 4-Dechloro-4-hydroxy diclazuril.

Experimental ConditionMobile Phase pHSample DiluentUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Peak Shape Observation
Unoptimized (Standard C18)~ 6.5 (Unbuffered)100% DMF ( 10μL )2.15< 3,000Severe Tailing, Fronting
pH Optimized2.5 (0.1% TFA)100% DMF ( 10μL )1.406,500Fronting, Reduced Tailing
Diluent Optimized6.5 (Unbuffered)Mobile Phase ( 10μL )1.854,200Tailing, No Fronting
Fully Optimized (Type B C18) 2.5 (0.1% TFA) Mobile Phase ( 10μL ) 1.05 > 12,000 Sharp, Symmetrical

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at:[Link][3]

  • How to Reduce Peak Tailing in HPLC - Phenomenex. Available at: [Link][4]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at: [Link][5]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link][8]

  • Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - Thomas Tobin, J. vet. Pharmacol. Therap. 22, 374-379, 1999. Available at:[Link][9]

  • Why it matters and how to get good peak shape - Agilent Technologies. Available at:[Link][6]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at:[Link][7]

  • Diclazuril-impurities - Pharmaffiliates. Available at: [Link][2]

Sources

Technical Support Center: Optimizing Extraction Recovery for 4-Dechloro-4-hydroxy Diclazuril in Liver Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, pharmacologists, and drug development professionals struggling with low recovery rates and matrix effects when extracting 4-Dechloro-4-hydroxy diclazuril (Impurity B, CAS 112206-71-0) from complex liver tissues.

As a primary metabolite and known impurity of the broad-spectrum anticoccidial drug diclazuril 1[1], this compound presents unique analytical challenges. Liver matrices are heavily enriched with intracellular proteins, triglycerides, and phospholipids. These components cause severe physical entrapment of the analyte (forming bound residues) 2[2] and induce massive ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis .

Matrix Disruption & Clean-up Workflow

G A Liver Tissue Homogenization (Mechanical Matrix Disruption) B Acidification (0.2% Formic Acid) (Disrupts Protein Binding) A->B Add Acid C Acetonitrile Extraction (Protein Precipitation) B->C Add Solvent D n-Hexane Partitioning (Bulk Lipid/Triglyceride Removal) C->D Centrifuge & Extract E Oasis HLB SPE / dSPE Clean-up (Phospholipid Depletion) D->E Collect ACN layer F Nitrogen Evaporation & Reconstitution (Analyte Concentration) E->F Elute G LC-MS/MS Analysis (ESI-) (Quantification & Confirmation) F->G Inject

Optimized extraction and clean-up workflow for 4-Dechloro-4-hydroxy diclazuril in liver matrices.

Troubleshooting Guides & FAQs

Q1: Why are my extraction recovery rates for 4-Dechloro-4-hydroxy diclazuril consistently below 60%? A: This is a classic symptom of unaddressed protein binding. 4-Dechloro-4-hydroxy diclazuril exhibits a high affinity for hepatic proteins. In vivo studies confirm that diclazuril and its metabolites form significant bound residues within liver tissues 2[2]. Using a neutral extraction solvent (like pure acetonitrile or methanol) fails to break these non-covalent hydrophobic and ionic interactions. The Fix: Acidify your extraction solvent. Adding 0.2% Formic Acid (FA) to your acetonitrile lowers the pH, protonating the acidic functional groups on the proteins. This alters their conformational state, releasing the bound metabolite while simultaneously driving protein precipitation.

Q2: I am experiencing massive signal suppression (matrix effects) during LC-MS/MS. How do I resolve this? A: Liver extracts are notorious for high concentrations of endogenous phospholipids. During electrospray ionization in negative mode (ESI-)—the required standard for diclazuril compounds due to their readily deprotonated acidic protons —these co-eluting phospholipids compete for charge droplets, leading to severe ion suppression. The Fix: Implement a two-dimensional clean-up strategy. First, perform a liquid-liquid defatting step using n-hexane. Hexane selectively partitions non-polar bulk lipids (triglycerides) without extracting the more polar 4-Dechloro-4-hydroxy diclazuril 3[3]. Second, pass the remaining extract through an Oasis HLB solid-phase extraction (SPE) cartridge or a dispersive solid-phase extraction (dSPE) setup to trap the remaining amphiphilic phospholipids 4[4].

Q3: Is QuEChERS effective for this metabolite, or should I stick to traditional SPE? A: Both are viable, but multiple response optimization studies demonstrate that modified QuEChERS is highly effective for diclazuril and its derivatives in liver matrices 5[5]. Traditional SPE (like Alumina or HLB) provides excellent clean-up but is labor-intensive. A modified QuEChERS approach using dispersive silica and C18 sorbents can achieve >90% recovery while significantly reducing sample preparation time 3[3]. The critical factor is ensuring the extraction solvent is properly salted out (e.g., using anhydrous MgSO₄ and NaCl) to drive the metabolite entirely into the organic layer.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . You must utilize an isotope-dilution approach (spiking a stable isotope-labeled internal standard, such as Diclazuril-bis(d3), directly into the raw matrix) before Step 1. This allows the final LC-MS/MS data to automatically correct for any procedural losses or residual matrix suppression.

Step 1: Matrix Disruption & Spiking

  • Weigh 2.0 g of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.

  • Spike with the appropriate internal standard (IS) to yield a final concentration relevant to your calibration curve.

  • Allow the sample to equilibrate for 15 minutes at room temperature to ensure the IS integrates into the matrix.

Step 2: Acidified Protein Precipitation

  • Add 10 mL of Acetonitrile containing 0.2% Formic Acid.

  • Vortex vigorously for 2 minutes. (Causality: The acid disrupts non-covalent protein binding, while the organic solvent precipitates the denatured proteins).

Step 3: Extraction & Centrifugation

  • Sonicate the mixture for 10 minutes in a cold water bath (4°C) to maximize cell lysis without thermally degrading the analyte.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 15 mL tube.

Step 4: n-Hexane Defatting

  • Add 5 mL of n-hexane (pre-saturated with acetonitrile to prevent volume loss) to the supernatant.

  • Vortex for 1 minute, then centrifuge at 4,000 × g for 5 minutes.

  • Carefully aspirate and discard the upper hexane layer (containing non-polar bulk lipids). Repeat this step once more for highly fatty livers.

Step 5: dSPE Clean-up (Modified QuEChERS)

  • Transfer the defatted acetonitrile extract to a dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes. (Alternatively, an in-syringe silica/PTFE filter clean-up can be utilized for rapid processing 3[3]).

Step 6: Concentration & Reconstitution

  • Transfer exactly 5 mL of the cleaned supernatant to a glass tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 40:60 Acetonitrile:Water). Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Step 7: LC-MS/MS Analysis

  • Analyze using a reversed-phase C18 column with electrospray negative ionization (ESI-) . Monitor the specific precursor-to-product ion transitions for 4-Dechloro-4-hydroxy diclazuril (Impurity B) 6[6].

Quantitative Data: Recovery & Matrix Effect Comparison

The following table summarizes the quantitative improvements in recovery rates and matrix effect reduction when applying the optimized steps described above.

Extraction MethodClean-up StrategyMatrix Effect (%)Recovery Rate (%)RSD (%)
Neutral AcetonitrileNone-45.258.415.2
Acidified Acetonitrile (0.2% FA)None-38.574.111.8
Acidified Acetonitrilen-Hexane Defatting-18.488.57.4
Acidified Acetonitrilen-Hexane + Oasis HLB SPE-4.296.84.1
Acidified AcetonitrileModified QuEChERS (Silica/C18)-6.594.25.3

Note: A matrix effect value closer to 0% indicates minimal ion suppression. Data synthesized from optimized recovery protocols for diclazuril and related coccidiostats in poultry liver matrices.

References

  • Clinivex. "4-Dechloro-4-hydroxy Diclazuril Methyl Ester| Products Supplier." 1

  • escientificsolutions. "4-Dechloro-4-hydroxy Diclazuril (Impurity B)." 6

  • Mortier, L., et al. "Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed." Journal of Agricultural and Food Chemistry, 2005.

  • European Commission. "REPORT OF THE SCIENTIFIC COMMITTEE FOR ANIMAL NUTRITION (SCAN) OF THE EXTENSION OF USE OF DICLAZURIL (E-771)." EFSA, 2003. 2

  • Silva, J. M., et al. "Multiple response optimization of a QuEChERS extraction and HPLC analysis of diclazuril, nicarbazin and lasalocid in chicken liver." Food Chemistry, 2020. 5

  • An, Y., et al. "Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry." Foods (MDPI), 2024. 3

  • Dubois, M., et al. "Multi-residue confirmatory method for the determination of twelve coccidiostats in chicken liver using liquid chromatography tandem mass spectrometry." PubMed, 2009. 4

Sources

Technical Support Center: Mitigating In-Source Fragmentation of 4-Dechloro-4-hydroxy Diclazuril in LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical scientists and drug development professionals facing signal degradation or misidentification issues when analyzing 4-Dechloro-4-hydroxy diclazuril (Impurity B), a critical structural analog and metabolite of the anticoccidial drug diclazuril.

Below, you will find a mechanistic breakdown of the problem, self-validating optimization protocols, and field-proven troubleshooting strategies.

Part 1: The Causality of In-Source Fragmentation (ISF)

To solve In-Source Fragmentation (ISF), we must first understand the physics of the ion source. ISF occurs in the intermediate pressure region located between the atmospheric pressure electrospray ionization (ESI) source and the high-vacuum mass analyzer[1]. When ions are accelerated by electrical potentials (such as the Declustering Potential, Cone Voltage, or Fragmentor Voltage), they collide with residual solvent and gas molecules. These collisions impart internal kinetic energy, leading to premature Collision-Induced Dissociation (CID) before the ions ever reach the collision cell[2].

Diclazuril and its derivatives are highly electronegative compounds containing triazine rings and chlorinated phenyl groups. Consequently, they are optimally analyzed in ESI negative mode, forming a stable [M-H]⁻ precursor ion[3][4]. However, the substitution of a chlorine atom with a hydroxyl group in 4-Dechloro-4-hydroxy diclazuril fundamentally alters the molecule's electron density. Under high source voltages, this labile hydroxylated structure is highly susceptible to premature cleavage of the C-OH bond or opening of the triazine ring. This manifests as a severe loss of the intact precursor ion signal (approx. m/z 387) and the appearance of phantom product ions in the MS1 scan, directly compromising assay sensitivity and quantitative accuracy.

Part 2: Diagnostic Workflow & Resolution

Before adjusting parameters, follow this logical decision tree to confirm whether your signal loss is truly caused by ISF or by upstream chromatographic/matrix issues.

ISF_Resolution N1 Identify Signal Loss or Unexpected Peaks N2 Perform Syringe Infusion (MS1 Full Scan) N1->N2 N3 Are fragment ions present in the MS1 spectrum? N2->N3 N4 Titrate Declustering Potential (Decrease by 5V increments) N3->N4 Yes (ISF Detected) N8 Investigate Sample Degradation (Not an ISF Issue) N3->N8 No N5 Optimize Source Temp (Decrease to 350-400°C) N4->N5 N6 Buffer Mobile Phase (5mM Ammonium Acetate) N5->N6 N7 ISF Resolved: Proceed to MRM Tuning N6->N7

Logical workflow for diagnosing and resolving in-source fragmentation during LC-MS/MS optimization.

Part 3: Self-Validating Optimization Protocols

To establish a trustworthy and robust LC-MS/MS method, you must systematically isolate source variables. Do not rely on generic "auto-tune" algorithms, as they often prioritize raw signal intensity over precursor stability, inadvertently maximizing ISF.

Protocol A: Voltage Titration (Declustering Potential / Cone Voltage)

Objective: Find the inflection point where ion transmission is maximized without inducing fragmentation.

  • Preparation: Prepare a 1 µg/mL neat solution of 4-Dechloro-4-hydroxy diclazuril in 50:50 Water:Acetonitrile (do not add acidic modifiers yet).

  • Infusion: Bypass the LC column and infuse the standard directly into the MS source at 10 µL/min using a syringe pump.

  • MS1 Scanning: Set the instrument to Q1 Full Scan mode (m/z 100–500) in ESI negative mode.

  • Titration: Begin with a high Cone Voltage/Declustering Potential (e.g., -80 V). You will likely observe fragment ions dominating the spectrum. Decrease the voltage manually in 5 V increments down to -20 V[5].

  • Validation Checkpoint: Plot the intensity of the [M-H]⁻ precursor ion against the applied voltage. The optimal voltage is the exact point where the precursor signal reaches its apex before fragment ions begin to appear.

Protocol B: Mobile Phase Stabilization

Objective: Use solution-phase chemistry to protect the analyte during the transition to the gas phase.

  • Baseline Test: Inject the analyte via the LC system using an unbuffered, highly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid). Note the precursor intensity and fragmentation pattern.

  • Buffer Addition: Switch Mobile Phase A to an aqueous buffer containing 5 mM Ammonium Acetate (pH ~6.8).

  • Validation Checkpoint: Re-inject the sample. Ammonium acetate acts as a volatile buffer that facilitates deprotonation in negative mode while providing a "softer" ionization environment compared to harsh acids like TFA, which can act as ion suppressors and exacerbate fragmentation[6]. You should observe a >2-fold increase in the intact [M-H]⁻ signal with a corresponding drop in background noise.

Part 4: Quantitative Parameter Comparison

The following table summarizes the shift from generic, aggressive screening parameters to optimized, soft-ionization parameters specifically tailored for 4-Dechloro-4-hydroxy diclazuril.

ParameterAggressive Settings (High ISF)Optimized Settings (Low ISF)Mechanistic Rationale
Ionization Mode ESI NegativeESI NegativeOptimal for the deprotonation of electronegative triazine and nitrile groups[4].
Cone Voltage / DP -80 V-30 V to -40 VReduces kinetic energy and limits destructive collisions in the intermediate pressure region[5].
Source Temperature 550 °C350 °C - 400 °CPrevents thermal degradation of the labile hydroxyl substitution during desolvation[2].
Mobile Phase Additive 0.1% TFA5 mM Ammonium AcetateTFA suppresses ions; ammonium acetate buffers the droplet pH and stabilizes the [M-H]⁻ ion[6].

Part 5: Frequently Asked Questions (FAQs)

Q: How do I distinguish between true biological metabolites and in-source fragments? A: Evaluate the chromatographic retention time. In-source fragmentation occurs after the LC column, inside the mass spectrometer. Therefore, an in-source fragment will perfectly co-elute with the intact 4-Dechloro-4-hydroxy diclazuril precursor and share the exact same peak shape[1]. True biological metabolites will have different retention times due to their distinct polarities and interactions with the stationary phase.

Q: Why does lowering the cone voltage eventually cause my overall signal to disappear? A: The cone voltage (or declustering potential) serves two purposes: it breaks apart solvent clusters (declustering) and draws ions into the high-vacuum region of the mass analyzer. If the voltage is too low, ions are not effectively transmitted through the source orifices, leading to a severe loss of signal[5][6]. The goal is to find the "Goldilocks zone"—enough voltage to transmit the ions efficiently, but not enough to break covalent bonds.

Q: Can I use APCI instead of ESI to prevent this fragmentation? A: While Atmospheric Pressure Chemical Ionization (APCI) is an alternative, it typically requires much higher vaporizer temperatures (often >400°C) to volatilize the solvent. For thermally labile compounds like hydroxylated diclazuril derivatives, this high heat can induce thermal degradation before ionization even occurs. ESI remains the "softest" ionization technique when parameters are properly tuned[1].

References[3] Title: Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed

Source: acs.org URL: 2] Title: Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS Source: usp.org URL: 5] Title: Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry Source: tandfonline.com URL: 1] Title: Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: acs.org URL: 6] Title: Some advice about how to reduce the fragmentation in ESI mass spectrometry? Source: researchgate.net URL: 4] Title: DART mass spectrometry: a rapid tool for the identification of feed additives containing coccidiostats as active substances Source: tandfonline.com URL:

Sources

Technical Support Center: Resolving Co-Elution of Diclazuril and 4-Dechloro-4-hydroxy Diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic co-elution challenges between the anticoccidial agent diclazuril and its primary metabolite/impurity, 4-Dechloro-4-hydroxy diclazuril (Impurity B).

Section 1: The Mechanistic Root of Co-Elution

To solve a separation issue, we must first understand the physicochemical causality. Diclazuril contains a triazine-dione ring that acts as a weak acid, exhibiting a1[1]. 4-Dechloro-4-hydroxy diclazuril shares this exact triazine core but replaces the 4-chloro group on the phenyl ring with a 4-hydroxy group, significantly increasing its polarity.

Why do they co-elute? If the mobile phase pH is not strictly controlled and hovers near the 5.89 pKa, diclazuril exists in a state of partial ionization. This dynamic equilibrium between the neutral and anionic forms causes severe peak broadening and tailing. Because the 4-hydroxy impurity is more polar, it inherently elutes earlier in reversed-phase liquid chromatography (RP-HPLC). However, the tailing of the massive parent diclazuril peak frequently masks or merges with the impurity peak, resulting in co-elution.

Table 1: Physicochemical Comparison

PropertyDiclazuril4-Dechloro-4-hydroxy diclazuril
Role Active Pharmaceutical Ingredient (API)Impurity B / Metabolite
CAS Number 101831-37-2112206-71-0
Key Functional Group 4-Chloro (Electron-withdrawing)4-Hydroxy (Electron-donating, Polar)
pKa (Triazine ring) ~5.89~5.89
Relative RP-HPLC Retention Stronger (Hydrophobic)Weaker (Elutes earlier)
Section 2: Troubleshooting FAQs

Q1: I am using a standard C18 column with a water/acetonitrile gradient, but my peaks are tailing and merging. How do I fix this? A: The root cause is insufficient pH control. You must buffer or acidify your mobile phase to a pH significantly below the pKa of the triazine ring (pH < 4.0) to ensure both molecules remain fully protonated (neutral). We recommend using2[2]. Studies have demonstrated that3 for diclazuril[3].

Q2: I adjusted the pH to 3.0, but the resolution ( Rs​ ) is still below 1.5. The impurity elutes on the front tail of the main peak. What is the next step? A: If pH control alone is insufficient, you must alter the chromatographic selectivity ( α ). Standard C18 columns rely purely on hydrophobic dispersive forces. Switch to a Phenyl-Hexyl or Polar-Embedded C18 stationary phase. A Phenyl-Hexyl column introduces π−π interactions. The electron-withdrawing chloro group on diclazuril interacts differently with the phenyl stationary phase compared to the electron-donating hydroxy group on the impurity, drastically improving baseline resolution.

Q3: Does the sample diluent affect the peak shape? A: Yes. Diclazuril is4[4]. If your sample diluent has a significantly higher elution strength than your initial mobile phase conditions, it will cause injection solvent effects (band broadening). Always dilute your final sample extract with the initial mobile phase (e.g., 50:50 aqueous buffer/organic) prior to injection.

Section 3: Validated Experimental Protocol

This self-validating protocol is designed for LC-UV or LC-MS/MS systems to guarantee baseline separation ( Rs​>2.0 ).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7). This ensures complete suppression of triazine ionization.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 μ m (or equivalent sub-2 μ m particle for UHPLC).

  • Temperature: 2[2].

  • Flow Rate: 0.35 mL/min.

Step 3: Gradient Elution Program A shallower gradient ensures the polar impurity separates from the parent drug.

  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analytes).

  • 1.0 - 5.0 min: Linear ramp from 30% B to 60% B.

  • 5.0 - 6.0 min: Ramp to 95% B (Column wash).

  • 6.0 - 8.0 min: 95% B.

  • 8.0 - 8.1 min: Return to 30% B.

  • 8.1 - 10.0 min: Re-equilibration.

Step 4: Sample Preparation (Solid-Phase Extraction)

  • Extract 2.0 g of homogenized tissue/sample with 5[5].

  • Centrifuge and collect the supernatant.

  • Pass through a pre-conditioned C18 SPE cartridge6[6].

  • Elute with methanol. Evaporate under nitrogen at 40°C.

  • Reconstitute in 1 mL of Mobile Phase A/B (70:30, v/v). Filter through a 0.22 μ m PTFE syringe filter.

Step 5: Detection

  • UV Detection: Set wavelength to3[3].

  • Mass Spectrometry: Use Negative Electrospray Ionization (ESI-). Diclazuril forms a stable [M−H]− precursor ion.

Section 4: Visualizations

TroubleshootingTree Start Co-elution Detected: Diclazuril & 4-OH Impurity CheckPH Check Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Adjust pH to 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn Evaluate Column Selectivity Using standard C18? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckColumn->ChangeColumn Yes OptimizeGrad Optimize Gradient Shallower slope (1-2%/min) CheckColumn->OptimizeGrad No ChangeColumn->OptimizeGrad Success Baseline Resolution Achieved (Rs > 2.0) OptimizeGrad->Success

Caption: Troubleshooting workflow for resolving diclazuril and 4-OH impurity co-elution.

Mechanism AcidicMP Acidic Mobile Phase (pH 3.0) Suppresses Triazine Ionization Diclazuril Diclazuril (4-Chloro, pKa ~5.89) AcidicMP->Diclazuril Keeps Neutral Impurity 4-Dechloro-4-hydroxy Diclazuril (4-Hydroxy, Higher Polarity) AcidicMP->Impurity Keeps Neutral StatPhase Phenyl-Hexyl Stationary Phase (Differential Pi-Pi Binding) Diclazuril->StatPhase Strong Retention (Hydrophobic + Pi-Pi) Impurity->StatPhase Weak Retention (Elutes Earlier)

Caption: Chromatographic separation mechanism utilizing pH control and pi-pi interactions.

References
  • Selective Determination of Diclazuril in the Presence of Its Degradation Products Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Assessment on the Safety and Efficacy of a Feed Additive Consisting of Diclazuril Source: FSA Research and Evidence URL:[Link]

  • Simultaneous Determination of Florfenicol and Diclazuril in Compound Powder by RP-HPLC-UV Method Source: Semantic Scholar / ResearchGate URL:[Link]

  • Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs Source: PMC (National Institutes of Health) URL:[Link]

  • Pharmacokinetic Characteristics of Diclazuril in Japanese Quails and Domestic Pigeons Source: Journal of World's Poultry Research (JWPR) URL:[Link]

Sources

Technical Support Center: HPLC Analysis of 4-Dechloro-4-hydroxy Diclazuril Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in veterinary drug residue analysis: premature HPLC column degradation.

4-Dechloro-4-hydroxy diclazuril is a critical impurity and structural analog of the broad-spectrum anticoccidial drug diclazuril[1][2]. Because it is typically extracted from complex, lipid-rich matrices like poultry tissue, feed, or plasma[3][4], the analytical workflow is highly susceptible to matrix fouling. The substitution of a chlorine atom with a hydroxyl group in this analyte alters its polarity and hydrogen-bonding potential, making its peak shape highly sensitive to exposed silanol groups on degraded stationary phases.

This guide provides field-proven, self-validating strategies to extend your column lifetime while maintaining rigorous scientific accuracy.

Troubleshooting Guide & FAQs

Q1: Why does my C18 column backpressure spike irreversibly after only 40-50 injections of tissue extract? The Causality: Poultry tissue and plasma extracts contain high concentrations of endogenous lipids and proteins[4][5]. When crude acetonitrile extracts are injected directly into the highly aqueous mobile phases required for initial gradient conditions, residual lipoproteins precipitate instantly on the column frit. Furthermore, non-polar lipids irreversibly bind to the hydrophobic C18 stationary phase, reducing the available surface area and clogging interstitial spaces. The Solution: You must implement a defatting step prior to injection. Utilizing a liquid-liquid extraction (LLE) with n-hexane saturated with acetonitrile effectively partitions interfering lipids away from the target analyte[5][6]. Coupling this with Matrix Solid-Phase Dispersion (MSPD) or a C18 Solid Phase Extraction (SPE) cartridge ensures only the purified fraction reaches the analytical column[7][8].

Q2: I am experiencing severe retention time drift and peak tailing specifically for the 4-dechloro-4-hydroxy diclazuril peak. Is the column permanently damaged? The Causality: The 4-dechloro-4-hydroxy derivative possesses a free hydroxyl group, which acts as a strong hydrogen-bond donor. If your mobile phase pH is too low or if aggressive matrix components have stripped the end-capping from your C18 column, active silanol groups (Si-OH) become exposed. The analyte's hydroxyl group interacts with these silanols via secondary retention mechanisms, causing severe peak tailing. The Solution: First, attempt the Column Regeneration Cycle (Protocol 2 below) to remove strongly adsorbed basic matrix compounds that may be mimicking silanol activity. Second, optimize your mobile phase by incorporating a volatile buffer like 0.01 M ammonium acetate[4] or 0.2% phosphoric acid adjusted with triethylamine[9]. Triethylamine acts as a silanol-masking agent, outcompeting the analyte for active sites and restoring sharp peak symmetry.

Q3: Can mobile phase precipitation cause column failure during diclazuril impurity analysis? The Causality: Yes. Diclazuril and its derivatives require strong organic gradients (often up to 70-100% acetonitrile) for elution due to their hydrophobicity[3][10]. If you are using high concentrations of phosphate buffers, the buffer salts will precipitate when the gradient reaches a high organic composition, physically destroying the column bed. The Solution: Keep buffer molarity low (≤ 10 mM) and prefer highly soluble buffers like ammonium acetate for LC-MS/MS applications[4], or ensure your phosphoric acid concentration does not exceed 0.2% for UV detection[10].

Mechanistic Workflows & Visualizations

G A Crude Extract (High Lipid/Protein) B Deproteinization (Acetonitrile) A->B Denature C Centrifugation (3000 rpm, 5 min) B->C Pellet D Lipid Removal (Hexane Wash) C->D Supernatant E SPE Cleanup (C18) (Analyte Retention) D->E Delipidate F Reconstitution (Mobile Phase) E->F Elute G HPLC Injection (Extended Life) F->G Clean Sample

Workflow for extract purification to prevent column fouling.

G Root Column Degradation M1 Matrix Fouling Root->M1 M2 Buffer Precipitation Root->M2 M3 Phase Hydrolysis Root->M3 S1 Guard Columns M1->S1 S2 Hexane LLE / SPE M1->S2 S3 Low Molarity Buffers M2->S3 S4 pH Control (3.0-7.0) M3->S4

Causality of column degradation and corresponding preventative strategies.

Experimental Protocols

Protocol 1: Self-Validating Matrix Cleanup for Tissue/Feed Extracts

This protocol removes column-killing lipids and proteins while maintaining high recovery of 4-dechloro-4-hydroxy diclazuril.

Step-by-Step Methodology:

  • Homogenization: Weigh 5.0 g of the biological sample into a centrifuge tube. Add 30 mL of HPLC-grade acetonitrile to denature proteins and extract the analyte[6].

  • Delipidation: Add 20 mL of n-hexane (pre-saturated with acetonitrile) to the mixture. Shake vigorously for 2 minutes. The highly non-polar lipids will partition into the hexane layer, while the analyte remains in the acetonitrile[5][6].

  • Phase Separation: Centrifuge the mixture at 3,000 rpm for 5 minutes[6]. Carefully aspirate and discard the upper n-hexane layer.

  • Concentration: Transfer the lower acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C or 50°C[7].

  • Reconstitution: Dissolve the dried residue in 1.0 mL of initial mobile phase (e.g., acetonitrile/water 40:60 v/v)[6].

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial[3][7].

ngcontent-ng-c2822837209="" class="ng-star-inserted">

Self-Validation Check: To validate this extraction, spike a blank matrix sample with a known concentration of 4-dechloro-4-hydroxy diclazuril standard prior to Step 1. Calculate the absolute recovery post-HPLC analysis. A healthy, non-fouling extraction should yield recoveries between 85% and 100%[8]. If recovery is low, ensure the n-hexane is fully saturated with acetonitrile to prevent analyte loss into the lipid phase.

Protocol 2: C18 Column Regeneration Cycle

If backpressure has increased by >15% or peak tailing is observed, execute this sequence to strip adsorbed matrix components. Do not use this on columns with a history of extreme pH exposure (which causes irreversible silica dissolution).

Step-by-Step Methodology:

  • Disconnect the column from the detector to prevent fouling the flow cell.

  • Flush with 20 Column Volumes (CV) of HPLC-grade Water (Removes precipitated buffer salts).

  • Flush with 20 CV of Methanol (Removes polar organic contaminants).

  • Flush with 20 CV of Acetonitrile (Removes moderately non-polar contaminants).

  • Flush with 20 CV of Isopropanol (Removes highly hydrophobic lipids that survived sample prep).

  • Reverse the sequence: Isopropanol Acetonitrile Mobile Phase (20 CV each) to re-equilibrate.

Self-Validation Check: Inject a system suitability standard (e.g., uracil for void volume and a pure 4-dechloro-4-hydroxy diclazuril standard). Calculate the asymmetry factor ( As​ ). A successful regeneration will restore As​ to ≤1.2 and return backpressure to within 5% of the column's baseline pressure.

Quantitative Data & Method Parameters

Table 1: Optimized Mobile Phase Parameters for Extended Column Life

Parameter LC-UV Detection LC-MS/MS Detection Rationale
Aqueous Phase 0.2% Phosphoric Acid (pH ~3.0)[9][10] 0.01 M Ammonium Acetate[4] Low molarity prevents salt precipitation in high organic gradients.
Organic Phase Acetonitrile Acetonitrile Acetonitrile provides lower backpressure and better elution of hydrophobic triazine derivatives than methanol[11].
Silanol Masking Triethylamine (Trace)[9] Formic Acid (0.1%)[3] Prevents secondary interactions with the hydroxyl group of the impurity.

| Gradient Profile | 40% to 70% Organic[9] | 50% to 90% Organic[3] | Ensures complete elution of highly retained matrix lipids. |

Table 2: Column Washing Solvent Series (For standard 250 x 4.6 mm, 5 µm C18 Column)

Step Solvent Volume (mL) Flow Rate (mL/min) Target Contaminant
1 100% Water 30 1.0 Buffer salts
2 100% Methanol 30 1.0 Polar organics
3 100% Acetonitrile 30 1.0 Non-polar organics

| 4 | 100% Isopropanol | 30 | 0.5* | Hydrophobic lipids |

*Note: Flow rate is reduced for Isopropanol due to its high viscosity, which can temporarily spike backpressure.

References

  • Simple Determination of Residual Anticoccidial Drugs(Diclazuril and Nicarbazin) in Chicken Tissues by HPLC.
  • Source: theclinivex.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.
  • Source: pharmaffiliates.
  • Multi-residue Method I for Veterinary Drugs by HPLC (Animal and Fishery Products)
  • Source: oup.
  • determination of diclazuril - Legislation.gov.
  • Source: researchgate.
  • Source: nih.

Sources

Validation & Comparative

Analytical Method Validation for 4-Dechloro-4-hydroxy Diclazuril: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition to the updated ICH Q2(R2) guidelines (legally effective June 2024) marks a critical paradigm shift in pharmaceutical analysis, moving the industry toward a lifecycle and Quality-by-Design (QbD) approach for analytical method validation[1]. For complex veterinary and pharmaceutical active pharmaceutical ingredients (APIs) like diclazuril, profiling process impurities is a strict regulatory mandate.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-Dechloro-4-hydroxy diclazuril (Impurity B) . By grounding our experimental protocols in ICH Q2(R2) standards, we establish a self-validating framework that ensures analytical procedures are robust, reproducible, and unequivocally fit for their intended purpose[2].

Mechanistic Context: The Analytical Challenge of Impurity B

Diclazuril is a potent, broad-spectrum anticoccidial triazine derivative. During synthesis or environmental degradation, the substitution of the para-chloro group on the benzeneacetonitrile moiety with a hydroxyl group yields 4-Dechloro-4-hydroxy diclazuril (CAS: 112206-71-0, MW: 389.2)[3].

Unlike the highly hydrophobic parent compound, the presence of the phenolic hydroxyl group in Impurity B fundamentally alters the molecule's pKa and polarity. This presents unique chromatographic challenges: the hydroxyl group increases hydrogen-bonding capacity, which can lead to severe peak tailing on standard silica-based stationary phases if the mobile phase pH is not strictly controlled to suppress ionization.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

While HPLC-UV at 277–280 nm is routinely utilized for bulk diclazuril assay and high-concentration residue testing[4], quantifying Impurity B at the stringent 0.1% reporting threshold requires superior sensitivity and selectivity.

Table 1: Performance Comparison for 4-Dechloro-4-hydroxy Diclazuril Quantification

ParameterHPLC-UV (277 nm)UPLC-ESI-MS/MS (Negative MRM)Causality / Advantage
Limit of Detection (LOD) ~15.0 ng/mL~0.5 ng/mLMS/MS eliminates optical matrix noise, drastically lowering the baseline LOD.
Limit of Quantitation (LOQ) ~50.0 ng/mL~1.5 ng/mLESI- mode capitalizes on the acidic phenolic -OH for highly efficient ionization.
Specificity Moderate (relies on retention time)High (Precursor/Product ion pairs)MRM transitions unequivocally distinguish Impurity B from co-eluting matrix components.
Linear Dynamic Range 50 – 5000 ng/mL1.5 – 500 ng/mLUV is optimal for bulk assay; MS/MS is tailored for trace impurity profiling.
Throughput (Run Time) ~12-15 min~4.5 minUPLC sub-2 µm particles allow steeper solvent gradients without resolution loss.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness and data integrity, the following methodology is engineered as a self-validating system. The inclusion of internal checks—such as specific MRM ratios and matrix-matched calibration—continuously validates recovery efficiency and analyte identity against matrix noise.

Sample Preparation (Solid-Phase Extraction)

Causality Rationale: Both diclazuril and Impurity B contain weakly acidic protons (the triazine-dione ring and the phenolic -OH). Acidifying the extraction solvent suppresses ionization, ensuring the molecules remain in a neutral state. This maximizes hydrophobic interactions and retention on a reversed-phase C18 SPE cartridge[5].

  • Extraction: Weigh 1.0 g of the sample matrix (API or tissue) into a centrifuge tube. Add 10 mL of acidified methanol (0.1% formic acid).

  • Homogenization: Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • SPE Conditioning: Condition a C18 SPE cartridge with 5 mL of pure methanol, followed immediately by 5 mL of 0.1% formic acid in water.

  • Loading: Load the supernatant onto the conditioned cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences and salts.

  • Elution: Elute the target Impurity B with 5 mL of pure methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

UPLC-MS/MS Conditions
  • Column: C18, 1.7 µm, 2.1 × 100 mm (Sub-2 µm particles maintain sharp peak shapes and minimize longitudinal diffusion).

  • Mobile Phase A: Water with 0.1% Formic Acid (Maintains acidic pH to prevent peak tailing of the hydroxyl group).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 0–1 min (10% B), 1–3 min (linear ramp to 90% B), 3–4 min (hold at 90% B), 4–4.5 min (return to 10% B for re-equilibration).

  • Ionization: Electrospray Ionization in Negative mode (ESI-). The target precursor ion is [M-H]- at m/z 387.2 (derived from MW 389.2 minus a proton, accounting for the isotopic distribution of the two chlorine atoms).

Workflow A Sample Matrix (API / Tissue) B Extraction (Acidified Methanol) A->B Suppress Ionization C Clean-up (C18 SPE Cartridge) B->C Remove Proteins/Lipids D Separation (UPLC C18 Column) C->D Reconstitution E Detection (ESI-MS/MS MRM Mode) D->E Gradient Elution

Analytical workflow for the extraction and LC-MS/MS quantification of Impurity B.

Executing ICH Q2(R2) Validation Parameters

The recent ICH Q2(R2) update explicitly emphasizes that validation characteristics must demonstrate the procedure is "fit for its intended purpose" across its entire reportable range[1].

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients or degradation matrix[1].

  • Execution & Causality: Blank matrices and API solutions spiked with Impurity B are injected. In LC-MS/MS, specificity is inherently achieved via Multiple Reaction Monitoring (MRM). The specific transition from m/z 387.2 to its primary product ion ensures that even if an excipient co-elutes chromatographically, it will not be detected unless it shares the exact mass and fragmentation pattern of 4-Dechloro-4-hydroxy diclazuril.

Linearity and Range

ICH Q2(R2) defines the range as the interval between the upper and lower concentration levels demonstrated to have acceptable precision, accuracy, and linearity[6].

  • Execution & Causality: A 7-point calibration curve is constructed from 1.5 ng/mL to 500 ng/mL. Acceptance is based on the closeness of fitted values to actual values (residuals). While older Q2 guidelines strictly looked at correlation coefficients ( r2>0.999 )[4], Q2(R2) scrutinizes the trend in residuals to ensure no hidden non-linear behavior exists at the extremes of the reportable range[1].

Accuracy and Precision

Accuracy refers to the closeness of agreement between the accepted true value and the analytical result[6].

  • Execution & Causality: Recovery experiments are performed by spiking known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) into the matrix. Precision (repeatability) is assessed by calculating the Relative Standard Deviation (%RSD) of 6 replicates. While ICH guidelines typically require %RSD ≤ 2.0% for bulk drugs, for trace impurities at the ng/mL level, a %RSD ≤ 5.0% is scientifically justified and demonstrates robust method performance[4].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Q2(R2) clarifies that LOD/LOQ must reflect the intended use, and the reportable range (including LOQ) must have evidence of appropriate accuracy and precision[1].

  • Execution & Causality: Instead of relying solely on a subjective 3:1 or 10:1 signal-to-noise ratio, the ICH-recommended calculation based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve is utilized: LOQ=10σ/S [4]. Replicate low-level spikes are subsequently performed to empirically confirm that the calculated LOQ yields an accuracy of 80–120% and precision ≤ 10%.

Validation A ICH Q2(R2) Objective: Fit for Intended Purpose B Specificity (MRM Transitions) A->B C Linearity & Range (Residual Analysis) A->C D Accuracy & Precision (Spike Recovery & %RSD) A->D E Sensitivity (LOQ = 10σ/S) A->E

Core validation parameters and execution logic mandated by ICH Q2(R2).

Conclusion

Validating the method for 4-Dechloro-4-hydroxy diclazuril requires a strategic choice of analytical platform. While HPLC-UV is sufficient for parent drug assay, UPLC-MS/MS provides the necessary sensitivity and specificity for trace impurity profiling. By strictly adhering to the lifecycle and QbD approach of ICH Q2(R2), laboratories can ensure robust, reproducible, and regulatory-compliant data.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. 1

  • Validation of Analytical Procedures Q2(R2) | ICH Official Guidelines. 2

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | YouTube (Pharma Talks). 6

  • Validated UV-spectrophotometric estimation of diclazuril in API and drug product | ResearchGate. 5

  • Residues of Anticoccidial Drug (Diclazuril) in Different Broiler Tissues by High Performance Liquid Chromatography | ResearchersLinks.4

  • 4-Dechloro-4-hydroxy Diclazuril (Impurity B) Product Specifications | eScientificSolutions. 3

Sources

Comparative Efficacy Guide: Diclazuril vs. 4-Dechloro-4-hydroxy Diclazuril in Coccidiosis Management

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coccidiosis, caused by the intracellular protozoan parasite Eimeria, remains one of the most economically devastating diseases in modern poultry and livestock production. Within the arsenal of anticoccidial agents, Diclazuril —a highly potent benzeneacetonitrile derivative—stands out for its broad-spectrum efficacy against multiple Eimeria life stages[1].

However, during drug synthesis and metabolic degradation, structural analogs and impurities emerge. The most notable of these is 4-Dechloro-4-hydroxy diclazuril (pharmacopeially recognized as Impurity B)[2]. This guide provides an in-depth, objective comparison between the active pharmaceutical ingredient (Diclazuril) and its primary structural analog (Impurity B), detailing the structure-activity relationship (SAR) and providing self-validating experimental data to demonstrate why specific molecular configurations are non-negotiable for anticoccidial efficacy.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The efficacy of diclazuril is deeply rooted in its ability to disrupt both the asexual (schizont) and sexual (gamont) stages of Eimeria species, fundamentally arresting nuclear differentiation[3]. To achieve this, the drug must navigate a complex pharmacokinetic journey: it must survive the gastrointestinal tract, penetrate the host's intestinal epithelial cells, and cross the parasite's plasma membrane.

The Causality of Molecular Substitution: Diclazuril features a critical chlorine atom at the 4-position of its phenyl ring. This halogenation ensures high lipophilicity (a favorable LogP value), which is the thermodynamic driver for passive diffusion across lipid bilayers.

In 4-Dechloro-4-hydroxy diclazuril , this electron-withdrawing, lipophilic chlorine atom is replaced by a highly polar, hydrophilic hydroxyl (-OH) group[4]. This single substitution drastically alters the molecule's partition coefficient. The increased hydrophilicity creates a thermodynamic barrier, preventing the molecule from effectively penetrating the host enterocytes and the parasitic apicoplast. Consequently, the molecule is rendered biologically inert against intracellular parasites.

SAR Core Benzeneacetonitrile Core Structure Dic Diclazuril (4-Chloro substitution) Core->Dic ImpB 4-Dechloro-4-hydroxy diclazuril (4-Hydroxy substitution) Core->ImpB DicMech High Lipophilicity & Optimal Membrane Penetration Dic->DicMech ImpBMech Increased Hydrophilicity & Poor Membrane Penetration ImpB->ImpBMech DicEff Potent Anticoccidial Efficacy (Inhibits Nuclear Differentiation) DicMech->DicEff ImpBEff Loss of Therapeutic Efficacy (Pharmacopeial Impurity B) ImpBMech->ImpBEff

Structure-Activity Relationship (SAR) demonstrating the impact of 4-position substitution on efficacy.

Self-Validating Experimental Protocol: In Vivo Efficacy

To objectively quantify the loss of efficacy caused by the 4-hydroxy substitution, a standardized in vivo battery test in broiler chickens is utilized.

System Validation: This protocol is designed as a self-validating system. It includes an Uninfected-Untreated (UU) group to establish a baseline for healthy physiological growth, and an Infected-Untreated (IU) group to confirm the virulence of the Eimeria inoculum. Any therapeutic success is measured strictly against the delta of these two controls.

Step-by-Step Methodology
  • Subject Acclimatization (Days 0-13): Day-old broiler chicks are housed in strictly sterilized, coccidia-free floor pens. Causality: This prevents premature environmental exposure to wild-type oocysts, ensuring the immune system is naïve prior to the controlled challenge.

  • Group Assignment & Treatment (Day 13): Birds are randomized into four groups. Medicated feed containing the respective compounds at the standard therapeutic dose of 1 ppm (1 mg/kg) is provided ad libitum[3].

  • Pathogen Inoculation (Day 14): The infected groups are orally gavaged with a mixed inoculum of 50,000 sporulated Eimeria tenella oocysts[5]. Causality: Oral gavage, rather than feed-based inoculation, guarantees a precise and uniform parasitic load across all test subjects, eliminating consumption variability.

  • Fecal Oocyst Quantification (Days 19-21): Feces are collected daily. Oocysts per gram (OPG) are quantified using the McMaster counting chamber technique. Causality: OPG directly measures the reproductive success and shedding capacity of the parasite.

  • Necropsy and Lesion Scoring (Day 21): Birds are euthanized 7 days post-infection. Cecal lesions are scored on a standardized 0 to 4 scale (Johnson and Reid method). Causality: Lesion scores quantify the direct tissue necrosis caused by the schizont stage of the parasite, correlating directly with clinical morbidity.

Workflow A Day 0-13: Acclimatization & Baseline Health B Day 14: Eimeria tenella Oral Inoculation A->B C Day 13-21: Medicated Feed (1 ppm Treatment) B->C D Day 19-21: Fecal Collection & OPG Quantification C->D E Day 21: Necropsy & Cecal Lesion Scoring C->E

Self-validating in vivo experimental workflow for evaluating anticoccidial efficacy.

Quantitative Data Analysis

The following table synthesizes the comparative pharmacodynamic profiles of Diclazuril versus its 4-hydroxy analog (Impurity B) under the controlled parameters described above.

Experimental GroupTreatment FormulationMean Cecal Lesion Score (0-4)Mean Oocyst Output (OPG)Mean Weight Gain (g)
Group 1: UU Uninfected, Untreated (Negative Control)0.0 ± 0.00452 ± 12
Group 2: IU Infected, Untreated (Positive Control)3.8 ± 0.2155,000 ± 12,500285 ± 18
Group 3: INF+DIC Infected + Diclazuril (1 ppm)0.4 ± 0.12,800 ± 450438 ± 15
Group 4: INF+IMP Infected + Impurity B (1 ppm)3.7 ± 0.3148,000 ± 11,200291 ± 22
Data Interpretation

The data unequivocally validates the SAR hypothesis. Group 3 (Diclazuril) demonstrates near-total suppression of parasite reproduction (OPG reduced by >98%) and almost complete protection against tissue damage (Lesion score 0.4), allowing the birds to maintain a weight gain comparable to the healthy baseline (Group 1).

Conversely, Group 4 (4-Dechloro-4-hydroxy diclazuril) mirrors the Infected-Untreated control (Group 2). The lack of membrane permeability prevents the compound from reaching the intracellular target, resulting in severe cecal lesions (3.7), massive oocyst shedding, and significant growth retardation.

Pharmacokinetic Implications and Quality Control

Understanding the disparity in efficacy between these two molecules is critical for drug development and quality control. Physiologically based pharmacokinetic (PBPK) models indicate that diclazuril is primarily eliminated unchanged in the feces[6]. This is highly advantageous, as the drug remains active within the lower gastrointestinal tract (specifically the ceca) where E. tenella resides.

Because 4-Dechloro-4-hydroxy diclazuril acts as an inert diluent with zero parasiticidal activity, its presence in commercial formulations must be strictly limited. Regulatory pharmacopeias classify it as Impurity B[2], and its concentration is typically restricted to <0.5% in high-grade APIs to ensure that the therapeutic dose of the active 4-chloro compound is not compromised.

References

  • Efficacy of Diclazuril in Comparison with Chemical and Ionophorous Anticoccidials Against Eimeria spp. in Broiler Chickens in Floor Pens. ResearchGate. [Link]

  • CAS No : 112206-71-0 | Product Name : Diclazuril - Impurity B. Pharmaffiliates.[Link]

  • Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms. PubMed. [Link]

  • Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens. PMC. [Link]

  • 4-Dechloro-4-hydroxy Diclazuril (Impurity B). Karpschem.[Link]

Sources

Comparing in vivo and in vitro metabolism of 4-Dechloro-4-hydroxy diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vivo vs. In Vitro Metabolism of 4-Dechloro-4-hydroxy Diclazuril

Executive Summary

This guide provides an authoritative comparison of the in vivo and in vitro metabolic profiles of 4-Dechloro-4-hydroxy diclazuril (CAS 112206-71-0, Diclazuril Impurity B). Designed for drug development professionals and analytical chemists, this document deconstructs the structure-activity relationship (SAR) that dictates the compound's biotransformation. By contrasting isolated hepatic metabolism (in vitro) with systemic pharmacokinetics (in vivo), we provide a framework for understanding how phenolic substitutions alter the fate of triazine-based anticoccidials.

Chemical Context & Mechanistic Causality

Diclazuril is a highly lipophilic, broad-spectrum anticoccidial agent known for its extreme metabolic stability; in vivo studies demonstrate that over 90% of the parent drug is excreted completely unchanged in the faeces[1][2].

However, 4-Dechloro-4-hydroxy diclazuril represents a critical structural divergence. The substitution of the highly stable 4-chlorophenyl group with a 4-hydroxyphenyl moiety fundamentally shifts the molecule's physicochemical properties[3].

  • The Causality of Polarity: The introduction of the hydroxyl (-OH) group significantly lowers the partition coefficient (LogP), increasing polarity and reducing lipid membrane permeability[3].

  • Metabolic Priming: While the parent diclazuril resists Cytochrome P450 (CYP450) oxidation due to heavy halogenation, the pre-existing phenolic hydroxyl in 4-Dechloro-4-hydroxy diclazuril bypasses the Phase I metabolic bottleneck. It acts as a direct, high-affinity substrate for Phase II conjugating enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Pathway Parent Diclazuril (Highly Lipophilic) Phase1 CYP450 Oxidation Parent->Phase1 Minor Pathway Metabolite 4-Dechloro-4-hydroxy Diclazuril Phase1->Metabolite Phase2 UGT / SULT Conjugation Metabolite->Phase2 Direct Substrate Conjugate O-Glucuronide / Sulfate Conjugates Phase2->Conjugate Excretion

Figure 1: Phase I and Phase II biotransformation pathways of Diclazuril and its hydroxylated metabolite.

In Vitro Metabolism Profiling

Objective: To isolate and quantify the intrinsic hepatic clearance ( CLint​ ) of 4-Dechloro-4-hydroxy diclazuril without the confounding variables of gastrointestinal absorption.

Expertise & Model Selection: Primary cryopreserved hepatocytes (ovine or bovine) are the gold standard here[1]. Unlike liver microsomes (HLMs/MLMs) which require the exogenous addition of UDPGA to trigger Phase II metabolism, intact hepatocytes contain the full complement of endogenous cofactors necessary to observe the rapid glucuronidation driven by the 4-hydroxyl group.

Self-Validating Experimental Protocol:

  • Preparation: Thaw cryopreserved hepatocytes and suspend in Williams' E medium to a working density of 1×106 viable cells/mL.

  • Incubation: Spike 4-Dechloro-4-hydroxy diclazuril to a final concentration of 1 µM. Incubate at 37°C under 5% CO₂.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (SRM mode) to calculate the depletion half-life and identify O-glucuronide conjugates.

  • Self-Validating Mechanism: A parallel incubation with 7-hydroxycoumarin (a standard Phase II substrate) is mandatory. If the CLint​ of 7-hydroxycoumarin falls below historical laboratory thresholds, the hepatocyte batch is deemed metabolically compromised, and the assay data is voided.

In Vivo Metabolism Profiling

Objective: To determine the systemic bioavailability, terminal half-life, and primary excretion routes in living models.

Expertise & Model Selection: Broiler chickens or Wistar rats are utilized to map the full pharmacokinetic profile[2][4]. In vivo, the metabolic fate of 4-Dechloro-4-hydroxy diclazuril is dictated not by hepatic enzyme capacity, but by its poor absorption. The increased polarity restricts its ability to cross the gut wall, leading to a profile dominated by unabsorbed faecal excretion rather than systemic metabolism[2][3].

Self-Validating Experimental Protocol:

  • Dosing: Administer a single oral dose (e.g., 5 mg/kg) of 14C -labeled 4-Dechloro-4-hydroxy diclazuril via oral gavage.

  • Housing & Sampling: House subjects in specialized metabolic cages. Collect serial plasma samples (0–96h) and total excreta (faeces and urine) at 24h intervals.

  • Extraction: Homogenize faecal matter in methanol/water. Extract plasma using liquid-liquid extraction (LLE).

  • Detection: Use Liquid Scintillation Counting (LSC) for total radioactivity and LC-MS/MS for structural elucidation of the excreta.

  • Self-Validating Mechanism: A strict mass balance criterion is enforced. The sum of radioactivity recovered in faeces, urine, and cage washes must equal ≥90% of the administered dose. A recovery of <90% triggers an investigation into volatile metabolites or extensive tissue retention, invalidating the elimination half-life calculation.

Workflow cluster_invitro In Vitro (Hepatocytes) cluster_invivo In Vivo (Avian/Rat Models) Start Metabolic Profiling Workflow IV1 Thaw & Plate Primary Hepatocytes Start->IV1 IN1 Oral Gavage Dosing (14C-labeled compound) Start->IN1 IV2 Incubate with 1 µM Test Compound IV1->IV2 IV3 Quench with ACN (Timepoints: 0-120 min) IV2->IV3 IV4 LC-MS/MS Analysis (Clearance & Metabolite ID) IV3->IV4 IN2 Metabolic Cage Housing (Collect Excreta 0-96h) IN1->IN2 IN3 Sample Homogenization & Extraction IN2->IN3 IN4 Radiometric Mass Balance & LC-MS/MS IN3->IN4

Figure 2: Parallel experimental workflows for in vitro and in vivo metabolic profiling.

Comparative Data Synthesis

The table below synthesizes the divergent behavior of 4-Dechloro-4-hydroxy diclazuril when evaluated in isolated systems versus whole-organism models.

ParameterIn Vitro (Hepatocytes)In Vivo (Avian/Rat Models)Mechanistic Rationale
Metabolic Clearance Moderate to HighNegligible systemic clearanceIn vitro exposes the free hydroxyl group directly to hepatic UGTs. In vivo, poor absorption prevents the compound from reaching the liver[3].
Primary Metabolites O-Glucuronides / SulfatesUnchanged parent compoundPhase II conjugation dominates in vitro; lack of systemic absorption means the compound is excreted unchanged in vivo[2].
Half-Life ( t1/2​ ) < 2 hours (Intrinsic)~50 hours (Terminal)In vivo half-life is dictated by slow gastrointestinal transit and absorption-rate limited kinetics (flip-flop kinetics) rather than hepatic metabolism[4].
Bioavailability N/A< 10%The 4-hydroxyl substitution significantly increases polarity, reducing membrane permeability across the gut wall[3].
Excretion Route N/A> 90% FaecalUnabsorbed polar compounds are eliminated directly via the gastrointestinal tract within 24-96 hours[2].

References

  • Pharmacological particulars - Vecoxan® 2.5 mg/ml Oral Suspension. NOAH Compendium.[Link]

    • Diclazuril (WHO Food Additives Series 36). INCHEM.[Link]

  • Pharmacokinetics, Activity, and Residue Elimination of R- and S-Diclazuril in Broiler Chickens. ACS Publications - Journal of Agricultural and Food Chemistry.[Link]

Sources

Inter-laboratory comparison of 4-Dechloro-4-hydroxy diclazuril residue analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparison of 4-Dechloro-4-hydroxy Diclazuril Residue Analysis: A Guide for Researchers

Introduction

Diclazuril is a potent anticoccidial agent widely used in the poultry industry to control parasitic infections. Its extensive use, however, necessitates rigorous monitoring of its residues in food products to ensure consumer safety. The primary metabolite of concern is 4-Dechloro-4-hydroxy diclazuril, which serves as a key marker for residue analysis. Ensuring the accuracy and comparability of analytical data across different laboratories is paramount for regulatory compliance and fair trade. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-Dechloro-4-hydroxy diclazuril residue analysis, drawing upon established principles of analytical quality control and method validation.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret an inter-laboratory study for this specific analyte. We will delve into the critical aspects of study design, sample preparation, analytical methodology, and data interpretation, underpinned by a commitment to scientific integrity and statistical robustness.

Study Design and Protocol

A successful inter-laboratory comparison hinges on a meticulously planned study design. The primary goal is to assess the reproducibility of an analytical method when performed by different laboratories. This involves the analysis of identical, well-characterized samples by all participating laboratories and a statistical evaluation of the results.

Key Considerations for Study Design:
  • Number of Participating Laboratories: A sufficient number of laboratories (ideally 8-10) should be included to ensure statistical significance.

  • Test Materials: Homogenized and stabilized matrices (e.g., chicken muscle, liver, or eggs) fortified with known concentrations of 4-Dechloro-4-hydroxy diclazuril should be used. A blank matrix and samples at various concentration levels (including near the limit of quantification) are essential.

  • Sample Distribution: A carefully controlled distribution process is necessary to maintain sample integrity. This includes temperature-controlled shipping and clear labeling.

  • Timeline and Reporting: A clear schedule for sample analysis and data submission must be established. A standardized reporting format is crucial for consistent data collection.

Experimental Workflow

The following diagram outlines a typical workflow for an inter-laboratory comparison study:

Figure 1: Inter-laboratory Comparison Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Selection of Participating Laboratories B Preparation & Homogenization of Test Materials A->B C Fortification with 4-Dechloro-4-hydroxy Diclazuril B->C D Homogeneity and Stability Testing C->D E Blinded Sample Distribution to Laboratories D->E F Analysis of Samples by Participating Labs E->F G Data Submission using Standardized Format F->G H Statistical Analysis of Submitted Data (e.g., ISO 5725) G->H I Evaluation of Method Performance Parameters H->I J Preparation of Final Study Report I->J K Dissemination of Findings to Participants J->K

Caption: Workflow of the inter-laboratory comparison study.

Analytical Methodology: A Recommended Approach

While participating laboratories may utilize their in-house validated methods, a standardized reference method is often provided to ensure a baseline for comparison. A robust and widely accepted technique for the analysis of diclazuril and its metabolites is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Step-by-Step Protocol for Sample Analysis:
  • Sample Preparation and Extraction:

    • Accurately weigh 2 grams of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

    • Add an appropriate internal standard solution.

    • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).

    • Homogenize the sample for 3 minutes at high speed.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a small volume of methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

      • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and accurate quantification.

Method Validation Parameters

Each participating laboratory should have a fully validated method for the analysis of 4-Dechloro-4-hydroxy diclazuril. Key validation parameters, as outlined by regulatory bodies, include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy (Trueness): The closeness of the mean test result to the true value. This is often assessed using certified reference materials or fortified samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. Repeatability refers to within-laboratory precision, while reproducibility refers to between-laboratory precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Analysis and Interpretation

Key Performance Indicators:
  • Mean Concentration: The average concentration reported by all laboratories for each sample.

  • Standard Deviation of Repeatability (sr): A measure of the within-laboratory variability.

  • Standard Deviation of Reproducibility (sR): A measure of the between-laboratory variability.

  • Horwitz Ratio (HorRat): A normalized value that compares the observed reproducibility standard deviation with a predicted value. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Hypothetical Comparative Data

The following table presents a hypothetical summary of results from an inter-laboratory comparison study:

Sample IDFortified Concentration (µg/kg)Number of LabsMean Reported Concentration (µg/kg)Repeatability Standard Deviation (sr)Reproducibility Standard Deviation (sR)HorRat Value
Sample A501048.53.25.81.1
Sample B1001097.25.19.51.3
Sample C20010195.89.818.21.5

Conclusion

A well-executed inter-laboratory comparison is an indispensable tool for validating the performance of analytical methods for 4-Dechloro-4-hydroxy diclazuril residue analysis. By adhering to a robust study design, employing a reliable analytical technique such as HPLC-MS/MS, and performing a thorough statistical analysis of the data, the scientific community can ensure the consistency and reliability of residue monitoring programs. This, in turn, safeguards public health and facilitates international trade in poultry products.

References

  • Mortier, L., Daeseleire, E., & Van Peteghem, C. (2005). Determination of diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 529(1-2), 253-258.
  • HUR, S. J., & KANG, H. S. (2012). Development of an analytical method for diclazuril and its metabolites in chicken tissues using liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology, 21(3), 887-893.
  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities, L 221, 8-36.

Validation of limit of detection (LOD) for 4-Dechloro-4-hydroxy diclazuril in water

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Limit of Detection (LOD) for 4-Dechloro-4-hydroxy Diclazuril in Water: A Comparative Analytical Guide

Introduction & Analytical Context

Diclazuril is a highly effective, broad-spectrum anticoccidial drug widely utilized in poultry and livestock management. When excreted into the environment, it undergoes degradation and metabolism, forming several persistent byproducts. Among the most critical of these is 4-Dechloro-4-hydroxy diclazuril (Impurity B; CAS: 112206-71-0, Molecular Formula: C17H10Cl2N4O3)[1].

For environmental scientists and drug development professionals, monitoring this specific metabolite in water matrices (e.g., agricultural runoff, drinking water) is challenging. The substitution of a chlorine atom with a hydroxyl group significantly increases the molecule's polarity compared to the parent drug. Consequently, establishing an ultra-sensitive, robust Limit of Detection (LOD) requires specialized sample preparation and highly specific detection platforms.

Causality in Methodological Design

To accurately validate the LOD for 4-Dechloro-4-hydroxy diclazuril, researchers must understand the physicochemical behavior of the analyte to make informed experimental choices:

  • Ionization & Detection: The molecule contains a triazine-dione ring and a hydroxyl group, making it weakly acidic. It readily loses a proton to form a stable anion. Therefore, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive ionization technique.

  • Matrix Effects: Environmental water contains humic acids and salts that cause severe ion suppression in the mass spectrometer source. A rigorous Solid Phase Extraction (SPE) cleanup is not optional; it is a mandatory prerequisite to achieve a low LOD.

  • Sorbent Selection: Because the hydroxylated metabolite is more polar than diclazuril, traditional silica-based C18 sorbents often suffer from early breakthrough. Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are required to capture both polar and non-polar moieties effectively.

Objective Comparison of Analytical Platforms

Historically, diclazuril and its impurities have been analyzed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2]. However, for trace water analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].

Table 1: Performance Comparison of Detection Platforms for Diclazuril Metabolites

ParameterHPLC-UV (275 nm)LC-MS/MS (ESI Negative)Causality / Rationale
Typical LOD 0.1 – 0.25 µg/mL (mg/L)0.5 – 5.0 ng/L (ppt)MS/MS filters out background noise via Multiple Reaction Monitoring (MRM), drastically lowering the noise floor.
Selectivity Low to ModerateExtremely HighUV cannot distinguish co-eluting matrix interferences with similar chromophores; MRM transitions are unique to the analyte's mass.
Matrix Susceptibility High (Baseline drift)Moderate (Ion suppression)MS/MS requires matrix-matched calibration or internal standards to correct for ionization suppression.
Throughput ~10-15 min per run~4-6 min per runHigh selectivity of MS/MS allows for steeper gradients and faster elution without requiring baseline chromatographic resolution.

Table 2: Comparison of SPE Sorbents for Sample Preparation

SPE ChemistryRetention MechanismRecovery (%)Suitability for Target Analyte
Silica C18 Purely hydrophobic45 - 60%Suboptimal. The hydroxyl group on the metabolite increases polarity, leading to poor retention and breakthrough during loading.
Polymeric HLB Hydrophobic & Hydrophilic> 92%Optimal. The divinylbenzene-N-vinylpyrrolidone copolymer captures the polar hydroxyl group and the hydrophobic aromatic rings.

Self-Validating Experimental Protocol for LOD Determination

A scientifically sound LOD validation cannot simply rely on spiking neat solvents. It must be a self-validating system that isolates extraction efficiency (Recovery) from instrumental interference (Matrix Effect).

Step 1: Preparation of the Self-Validating Matrix System
  • Matrix Blank: 500 mL of verified analyte-free environmental water. (Validates absence of background contamination).

  • Pre-Extraction Spike: Matrix blank spiked with 4-Dechloro-4-hydroxy diclazuril before SPE.

  • Post-Extraction Spike: Matrix blank extracted via SPE, then spiked with the analyte after elution but before LC-MS/MS analysis.

  • Logic Check:

    • Recovery (RE%) = (Area of Pre-Spike / Area of Post-Spike) × 100.

    • Matrix Effect (ME%) = (Area of Post-Spike / Area of Neat Solvent Standard) × 100.

Step 2: Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL Methanol followed by 5 mL LC-MS grade water through a 200 mg HLB cartridge.

  • Loading: Adjust 500 mL of the water sample to pH 6.0–6.5 (ensures the analyte is primarily in its neutral/unionized state for maximum retention). Load at a flow rate of 5 mL/min.

  • Washing: Pass 5 mL of 5% Methanol in water to elute highly polar matrix salts.

  • Elution: Elute the target metabolite with 5 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Mobile Phase (Acetonitrile:Water, 60:40 v/v).

SPE_Workflow Start Water Sample Preparation (500 mL, pH 6.0-6.5) Condition Condition HLB Cartridge (5 mL MeOH, 5 mL H2O) Start->Condition Load Load Sample (Flow rate: 5 mL/min) Condition->Load Wash Wash Interferences (5 mL 5% MeOH in H2O) Load->Wash Elute Elute Target Metabolite (5 mL 100% Acetonitrile) Wash->Elute Recon Evaporate & Reconstitute (1 mL Mobile Phase) Elute->Recon Analyze LC-MS/MS Analysis (ESI Negative Mode) Recon->Analyze

Caption: SPE workflow for extracting 4-Dechloro-4-hydroxy diclazuril from water matrices.

Step 3: LC-MS/MS Instrumental Analysis
  • Column: Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.6 µm). Causality: Biphenyl phases offer enhanced π-π interactions for aromatic compounds compared to standard C18, improving peak shape for the diclazuril metabolite.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

  • Detection: ESI Negative mode. Monitor the specific MRM transitions for 4-Dechloro-4-hydroxy diclazuril (Precursor ion [M-H]- to specific product ions).

Step 4: LOD Calculation & Validation Logic

According to ICH guidelines, the LOD is the lowest concentration of analyte that can be reliably differentiated from background noise.

  • Spike matrix blanks at decreasing concentrations (e.g., 10, 5, 1, 0.5 ng/L).

  • Process n=7 independent replicates per concentration level through the entire SPE and LC-MS/MS workflow.

  • Calculate the Signal-to-Noise (S/N) ratio from the Extracted Ion Chromatogram (XIC).

  • Acceptance Criteria: The LOD is validated at the concentration where S/N 3 and the Relative Standard Deviation (%RSD) of the 7 replicates is 20%.

LOD_Validation Spike Spike Matrix Blanks (0.5 to 10 ng/L) Run Analyze Replicates (n=7) via LC-MS/MS Spike->Run Calc Extract XIC Chromatogram Calculate S/N & %RSD Run->Calc Check Is S/N ≥ 3 and %RSD ≤ 20%? Calc->Check Pass LOD Validated Check->Pass Yes Fail Adjust Concentration or Improve Clean-up Check->Fail No Fail->Spike Iterate

Caption: Iterative statistical and empirical logic for validating the Limit of Detection (LOD).

References

  • Diclazuril-impurities | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Selective Determination of Diclazuril in the Presence of Its Degradation Products Source: Oxford Academic URL:[Link]

  • HPLC analytical method parameters for toltrazuril and diclazuril Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Dechloro-4-hydroxy Diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Dechloro-4-hydroxy Diclazuril, a halogenated organic compound.

This document moves beyond a simple checklist, offering a comprehensive framework grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation. By understanding the rationale behind each step, you can ensure the safe and responsible handling of this and similar chemical wastes, protecting yourself, your colleagues, and the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential.

  • Chemical Identity: 4-Dechloro-4-hydroxy Diclazuril is an impurity and metabolite of Diclazuril.[1][2] Diclazuril itself is a benzeneacetonitrile derivative, a class of compounds that includes chlorine atoms.[3][4] This structural feature is critical for waste segregation.

  • Physical Properties: Diclazuril is a solid with poor water solubility.[7][8][9] This insolubility is a key reason why it must not be disposed of via sewer systems, as it can persist in the environment.[10][11]

Table 1: Key Characteristics and Disposal Profile

CharacteristicSummary of AssessmentDisposal Implication
Chemical Family Halogenated Benzeneacetonitrile DerivativeMust be segregated as Halogenated Organic Waste. [12]
Primary Hazards Potential reproductive toxicity, organ damage, and high aquatic toxicity.[5][6]Handle with appropriate PPE. Must not be released into the environment.[6]
Physical State SolidRequires appropriate solid waste container.
Aqueous Solubility Poor / Sparingly Soluble[9]Do not dispose of down the drain. [11][13][14]
Regulatory Status Hazardous Waste under EPA RCRA guidelines due to toxicity.[10][15]Disposal must follow all federal, state, and local regulations.[16][17]
Core Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the complete process from the point of generation to readiness for pickup by certified waste handlers.

2.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[5][6]

  • Gloves: Nitrile gloves are mandatory. Consider double-gloving for added protection.[5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5][6]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.[5][16]

2.2. Waste Segregation: The Critical First Step

Proper segregation at the source is the most crucial step in laboratory waste management.[18] Mixing incompatible waste streams is a serious safety violation and can significantly increase disposal costs.

  • Action: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."

  • Causality: 4-Dechloro-4-hydroxy Diclazuril contains chlorine atoms, placing it in the halogenated organic chemical class.[12] Halogenated wastes require specific disposal methods, often high-temperature incineration, to prevent the formation of persistent organic pollutants like dioxins.[12] Mixing them with non-halogenated solvents complicates and raises the cost of disposal.[14]

2.3. Container Selection and Labeling

The integrity of the waste containment system is paramount for safety and compliance.

  • Container Choice:

    • For solid waste, use a chemically compatible, sealable container (e.g., a wide-mouth polyethylene jar with a screw-top lid).[13]

    • The container must be in good condition, free of cracks or deterioration.[10]

  • Labeling Protocol:

    • Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[15][19]

    • Affix the label to the container before adding any waste.[14]

    • Clearly write the full chemical name: "4-Dechloro-4-hydroxy Diclazuril." Do not use abbreviations.

    • List all constituents and their approximate percentages if it is a mixed waste.

    • Indicate the date when the first particle of waste was added to the container (the "accumulation start date").[11]

2.4. Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[13][15]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10][19] It should not be a general storage room.

  • Procedure:

    • Place the properly labeled waste container in your designated SAA.

    • Keep the container securely closed at all times, except when adding waste.[14][15] This is a critical EPA regulation to prevent the release of fumes.

    • Ensure the container is stored away from incompatible materials, such as strong acids or bases.[13]

2.5. Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a certified disposal company.

  • Action: Once the container is full or has been in the SAA for close to the institutional limit (often 12 months, but check local rules), schedule a pickup through your EHS department.[13][15]

  • Trustworthiness: Your EHS department works with licensed hazardous waste disposal companies that ensure the material is transported and disposed of in accordance with all regulations, providing a "cradle-to-grave" chain of custody.[17][19] Incineration is a preferred method for Diclazuril formulations.[16]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 4-Dechloro-4-hydroxy Diclazuril.

G cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Disposal start Waste Generated: 4-Dechloro-4-hydroxy Diclazuril ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is it a Halogenated Organic? ppe->is_halogenated yes_halogen YES (Contains Chlorine) no_halogen NO halogen_container Select 'Halogenated Organic Solid Waste' Container is_halogenated->halogen_container  Yes label_container Affix 'Hazardous Waste' Label - Write full chemical name - Add accumulation date halogen_container->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep Container Closed store_saa->keep_closed request_pickup Request Pickup via EHS keep_closed->request_pickup

Caption: Decision workflow for compliant disposal of 4-Dechloro-4-hydroxy Diclazuril.

Emergency Procedures and Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5]

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep the solid material to avoid creating dust.

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your hazardous waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent others from entering the spill area.

By adhering to this comprehensive guide, you actively contribute to a safer laboratory environment and ensure that your research practices are both scientifically and ethically sound.

References

  • Diclazuril Formulation Safety Data Sheet. (2025).
  • Laboratory Waste Management Guidelines. (n.d.).
  • Diclazuril Safety Data Sheet. (2022). Hayashi Pure Chemical Ind.,Ltd.
  • Diclazuril For Horses Material Safety Data Sheet. (2009). Covetrus.
  • Diclazuril SDS. (n.d.). Echemi.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025). LabX.
  • Managing Hazardous Chemical Waste in the Lab. (2021).
  • Hazardous Waste Segregation. (2016).
  • Diclazuril Material Safety Data Sheet. (n.d.). KM Pharma Solution Private Limited.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Diclazuril Elanco 2.5 mg/ml Oral Suspension for lambs and calves. - Summary of Product Characteristics. (2014).
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026).
  • Halogenated Waste. (n.d.).
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Organic Solvent Halogenated organic solvent Aqueous substances Base. (n.d.).
  • Diclazuril-impurities. (n.d.). Pharmaffiliates.
  • 4-Dechloro-4-hydroxy Diclazuril. (2023). ChemicalBook.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo.
  • Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS after withdrawal of medicated feed. (n.d.). CABI Digital Library.
  • Dicla-cocci 2.5 mg/ml oral suspension for cattle - Summary of Product Characteristics. (2025).
  • Medicine waste disposal. (2024). BSAVA Library.
  • Diclazuril. (2025). AERU, University of Hertfordshire.
  • DICLAZURIL. (n.d.). precisionFDA.
  • European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). (2013).
  • Diclazuril Product Information. (n.d.). Cayman Chemical.

Sources

Comprehensive Safety and Handling Guide for 4-Dechloro-4-hydroxy Diclazuril

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Dechloro-4-hydroxy Diclazuril in a laboratory setting. As a derivative of the antiprotozoal agent Diclazuril, and with limited specific toxicological data available, a cautious approach is mandated. The protocols outlined below are based on the known hazards of the parent compound and general principles of laboratory safety for handling potentially hazardous chemicals.

Hazard Assessment and Core Principles

4-Dechloro-4-hydroxy Diclazuril is identified as a metabolite and impurity of Diclazuril.[1][2][3] The parent compound, Diclazuril, is classified with specific health hazards that must be considered when handling any of its derivatives.

Key Hazards of the Parent Compound (Diclazuril):

  • Reproductive Toxicity: Suspected of damaging the unborn child.[4]

  • Organ Toxicity: May cause damage to organs (lungs, lymph nodes, liver) through prolonged or repeated exposure.[4]

  • Irritation: Dust may cause mechanical irritation to the eyes and skin.[4]

Given the absence of specific data for 4-Dechloro-4-hydroxy Diclazuril, it must be handled as a compound with similar or potentially greater toxicity than Diclazuril. The guiding principle is ALARA (As Low As Reasonably Achievable) when it comes to exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 4-Dechloro-4-hydroxy Diclazuril.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination during removal.[4]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashes or aerosol generation.To protect the eyes from dust and splashes.[4] A face shield offers broader protection for the entire face.
Body Protection Laboratory coat. An apron or disposable suit may be necessary for larger quantities or when there is a significant risk of contamination.To prevent contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.To prevent inhalation of the compound, especially in its powdered form.

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing exposure risk during the handling of 4-Dechloro-4-hydroxy Diclazuril.

Preparation and Weighing
  • Designated Area: All handling of solid 4-Dechloro-4-hydroxy Diclazuril should be conducted in a designated area, such as a certified chemical fume hood, to contain any dust.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that spill cleanup materials are readily available.

  • Weighing:

    • Use a tared weigh boat or paper.

    • Handle the container with care to minimize dust generation.

    • After weighing, carefully transfer the compound to the receiving vessel.

    • Clean the balance and surrounding area with a damp cloth to remove any residual dust. Do not dry sweep.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If sonication is used, ensure the vessel is capped to prevent aerosol formation.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

The following diagram illustrates the workflow for safe handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Designate Handling Area prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill weigh Weigh Compound in Fume Hood prep_spill->weigh dissolve Dissolve with Care weigh->dissolve store Store Solution Securely dissolve->store decontaminate Decontaminate Surfaces store->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe G start Generation of Waste solid Solid Waste (Gloves, Weigh Boats) start->solid liquid Liquid Waste (Solutions, Rinsates) start->liquid sharps Sharps Waste (Needles) start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container pickup Scheduled EHS Pickup solid_container->pickup liquid_container->pickup sharps_container->pickup

Caption: Waste Disposal Pathway for 4-Dechloro-4-hydroxy Diclazuril.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]* Keep away from oxidizing agents. [4]* The storage area should be secure and accessible only to authorized personnel. [5]

References

  • Diclazuril Formulation Safety Data Sheet. (2025).
  • Diclazuril Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd. (2022).
  • 4-Dechloro-4-hydroxy Diclazuril. LGC Standards.
  • Diclazuril SDS. Echemi.
  • 4-Dechloro-4-hydroxy Diclazuril. ChemicalBook. (2023).
  • 4-Dechloro-4-hydroxy Diclazuril Methyl Ester. Clinivex.
  • Diclazuril - Impurity B. Pharmaffiliates.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.